N-Acetyl-alpha-neuraminic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRNKJHWKZAKO-YRMXFSIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82803-97-2 | |
| Record name | α-Neuraminic acid, N-acetyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82803-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201309514 | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-a-neuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21646-00-4 | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-alpha-neuraminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-alpha-neuraminic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-.ALPHA.-NEURAMINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A90EXP8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-a-neuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Structural Diversity and Chemical Modifications of N Acetyl Alpha Neuraminic Acid
Core Structure and Nomenclature
The fundamental structure providing the basis for all sialic acids is neuraminic acid, which is itself rarely found free in nature. wikipedia.orgwikipedia.org The specific modifications to this core structure dictate the identity and function of the resulting sialic acid.
Neuraminic acid (Neu) is an acidic amino sugar featuring a nine-carbon backbone. wikipedia.org This core structure is technically a 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid. wikipedia.org The numbering of the carbon atoms begins at the carboxylate carbon (C-1). wikipedia.org In solution, it typically exists in a pyranose ring form, a six-membered ring closed between the C-2 keto group and the C-6 hydroxyl group. nih.gov The standard nomenclature for sialic acids uses "Neu" to denote the neuraminic acid core. nih.gov Various substitutions are then specified by letter codes and numbers indicating their position on the nine-carbon chain. nih.govnih.gov
The most common modification to the neuraminic acid backbone in mammalian cells is the addition of an acetyl group (Ac) to the amino group at the C-5 position. nih.govwikipedia.org This N-acetylation results in the formation of N-acetylneuraminic acid (Neu5Ac), the predominant form of sialic acid in humans. wikipedia.orgwikipedia.org This single modification defines the most common member of the sialic acid family and is a foundational structure for further derivatization. wikipedia.orgresearchgate.net
Common N-Acyl Substitutions and Derivatives
While N-acetylneuraminic acid is the most common form, variations in the substituent at the C-5 amino group give rise to other significant sialic acid derivatives, including N-glycolylneuraminic acid (Neu5Gc) and deaminated neuraminic acid (Kdn). mdpi.comnih.govfrontiersin.org
N-Glycolylneuraminic acid (Neu5Gc) is a major form of sialic acid found in most non-human mammals. nih.govwikipedia.org It differs from Neu5Ac by the addition of a single oxygen atom to the N-acetyl group at the C-5 position, converting it to an N-glycolyl group. frontiersin.orgwikipedia.org This conversion is catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). nih.govfrontiersin.org
Humans cannot synthesize Neu5Gc because the gene encoding the CMAH enzyme is irreversibly mutated. wikipedia.org Consequently, the presence of Neu5Gc in human tissues is due to dietary intake, primarily from red meats. wikipedia.org
Deaminated neuraminic acid, formally known as 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (Kdn), represents another significant structural variation. nih.govmedchemexpress.com In Kdn, the N-acetyl group at the C-5 position is replaced by a hydroxyl (-OH) group. researchgate.netacs.org First identified in the polysialoglycoprotein of rainbow trout eggs, Kdn is found widely among vertebrates and bacteria, though it is most abundant in lower vertebrates. nih.govmedchemexpress.comresearchgate.net Kdn can be found terminating the same types of glycan chains as Neu5Ac and utilizes the same glycosidic linkages. nih.govacs.orgnih.gov
Table 1: Comparison of Major Sialic Acid Core Structures
| Feature | N-Acetylneuraminic Acid (Neu5Ac) | N-Glycolylneuraminic Acid (Neu5Gc) | Deaminated Neuraminic Acid (Kdn) |
|---|---|---|---|
| Core Backbone | Neuraminic Acid | Neuraminic Acid | Neuraminic Acid |
| Substituent at C-5 | N-Acetyl group (-NH-CO-CH₃) | N-Glycolyl group (-NH-CO-CH₂OH) | Hydroxyl group (-OH) |
| Prevalence in Humans | Predominant form wikipedia.org | Not synthesized endogenously wikipedia.org | Found in trace amounts nih.gov |
| Biosynthesis Note | Standard sialic acid pathway mdpi.com | Requires CMAH enzyme for conversion from Neu5Ac nih.gov | Biosynthesized from mannose nih.govacs.org |
O-Acetylation Patterns and Their Dynamic Nature
Further structural diversity arises from the O-acetylation of hydroxyl groups on the sialic acid molecule. uu.nlnih.gov These modifications are not static and contribute significantly to the complexity of sialic acid structures in nature. O-acetyl groups can be added to the hydroxyls at the C-4, C-7, C-8, and C-9 positions. nih.govnih.gov This can result in mono-, di-, or even tri-O-acetylated sialic acids, dramatically increasing the number of possible variants. uu.nlnih.gov
A key feature of this modification is its dynamic nature, particularly concerning the glycerol (B35011) side chain (C-7, C-8, C-9). nih.gov O-acetyl groups can spontaneously migrate between these positions. nih.govnih.gov For example, a 7-O-acetyl group can readily move to the C-9 position, and this migration is thought to occur via an 8-O-acetyl intermediate. nih.gov This chemical instability and propensity for migration complicates the isolation and structural characterization of specific O-acetylated isomers. uu.nlnih.gov The O-acetyl group at the C-4 position, being attached directly to the pyranose ring, is not subject to this migration. nih.govnih.gov These O-acetylation patterns are known to be tissue-specific and developmentally regulated. acs.org
Table 2: Common O-Acetylation Sites on N-Acetyl-alpha-neuraminic Acid
| Position | Description | Stability |
|---|---|---|
| C-4 | Acetylation of the hydroxyl group on the pyranose ring. nih.gov | Stable, does not migrate. nih.gov |
| C-7 | Acetylation on the glycerol side chain. nih.gov | Labile, can migrate to C-8 and C-9. nih.gov |
| C-8 | Acetylation on the glycerol side chain. nih.gov | Labile, involved in migration between C-7 and C-9. nih.gov |
| C-9 | Acetylation on the terminal carbon of the glycerol side chain. nih.gov | Often the most stable position on the side chain. nih.gov |
Positional Isomerism of O-Acetyl Groups (C-4, C-7, C-8, C-9)
The hydroxyl groups at positions C-4, C-7, C-8, and C-9 of the this compound backbone are common sites for O-acetylation. nih.govasm.org This positional isomerism gives rise to a variety of mono-, di-, and even tri-O-acetylated sialic acids. nih.gov For instance, the addition of a single acetyl group can result in 4-O-acetyl, 7-O-acetyl, 8-O-acetyl, or 9-O-acetyl-N-acetylneuraminic acid. nih.govasm.org The presence and specific location of these O-acetyl groups can significantly alter the properties and biological recognition of the parent sialic acid molecule. nih.gov
| O-Acetylation Position | Resulting Isomer Name |
| C-4 | 4-O-acetyl-N-acetylneuraminic acid |
| C-7 | 7-O-acetyl-N-acetylneuraminic acid |
| C-8 | 8-O-acetyl-N-acetylneuraminic acid |
| C-9 | 9-O-acetyl-N-acetylneuraminic acid |
This table showcases the different isomers of this compound based on the position of the O-acetyl group.
Site-Specific O-Acetylation by Sialic Acid O-Acetyltransferases
The addition of O-acetyl groups to sialic acids is not a random process but is catalyzed by a family of enzymes known as sialic acid O-acetyltransferases (SOATs). researchgate.nettue.nl These enzymes exhibit specificity for the position of acetylation. For example, the human enzyme CASD1 (Capsule Structure Domain Containing 1) has been identified as a sialic acid-specific O-acetyltransferase that is involved in the O-acetylation of α2-8-linked sialic acids. nih.gov Research suggests that different SOATs may exist with distinct substrate specificities, responsible for the diverse patterns of O-acetylation observed in nature. oup.com The transfer of the acetyl group is mediated by acetyl-coenzyme A (Ac-CoA) and occurs within the Golgi apparatus. nih.gov
Intramolecular O-Acetyl Migration (e.g., C-7 to C-9)
A fascinating aspect of sialic acid O-acetylation is the phenomenon of intramolecular O-acetyl migration. O-acetyl groups, particularly those on the glycerol-like side chain (C-7, C-8, C-9), are not fixed in their positions and can spontaneously migrate between these hydroxyl groups. nih.govresearchgate.net This migration is a reversible process influenced by factors such as pH. ucsd.eduresearchgate.net It is widely reported that an O-acetyl group initially placed at the C-7 position can migrate to the C-9 position, sometimes with an 8-O-acetyl intermediate. researchgate.netresearchgate.net This migration often leads to an equilibrium that favors the more stable 9-O-acetylated form. researchgate.net This dynamic process adds another layer of complexity to the study of O-acetylated sialic acids and their biological roles. nih.gov
Other Hydroxyl Group Substitutions
Beyond O-acetylation, the hydroxyl groups of this compound can undergo other modifications, further expanding its structural diversity.
O-Methylation, O-Sulfation, O-Lactylation, O-Phosphorylation
Other substitutions that can occur on the hydroxyl groups of this compound include O-methylation, O-sulfation, O-lactylation, and O-phosphorylation. nih.govasm.org These modifications, while generally less common than O-acetylation, contribute to the vast array of over 50 different types of sialic acids found in nature. mdpi.comasm.org For instance, methylation has been observed at the C-8 position, and lactylation can occur at the C-9 position. mdpi.com Sulfation is another modification that adds to the structural repertoire of sialic acids. nih.govscispace.com
| Modification | Position(s) |
| O-Methylation | C-8 mdpi.com |
| O-Sulfation | nih.govscispace.com |
| O-Lactylation | C-9 mdpi.com |
| O-Phosphorylation | nih.gov |
This table outlines various hydroxyl group substitutions on this compound and their reported positions.
Formation of Intramolecular Lactones and Lactams
The structure of this compound can also be modified through the formation of intramolecular esters (lactones) and amides (lactams). nih.govacs.org
1,7-Lactone and Gamma-Lactone Derivatives
Under certain conditions, this compound can form intramolecular lactones. nih.gov A notable example is the 1,7-lactone, which involves the formation of an ester linkage between the carboxyl group at C-1 and the hydroxyl group at C-7. nih.govresearchgate.net However, these 1,7-lactones are often labile and can rearrange into more stable γ-lactone derivatives. nih.govresearchgate.net The existence of these lactones in a free form in biological systems is considered improbable due to their instability in aqueous solutions. nih.govnih.gov Their study is further complicated by the fact that they can be inadvertently formed during analytical procedures. nih.gov
Anomeric Configurations
The anomeric center of N-acetylneuraminic acid, located at the C-2 position, is a key structural feature that gives rise to two distinct stereoisomers, or anomers: the alpha (α) and beta (β) forms. This stereoisomerism results from the intramolecular cyclization of the sugar, creating a new chiral center. The orientation of the substituent at this anomeric carbon dictates whether the anomer is designated as α or β, a distinction that profoundly influences the molecule's biological function and chemical behavior.
Alpha-Anomer in Glycans and Beta-Anomer in Solution
A striking dichotomy exists in the predominant anomeric form of N-acetylneuraminic acid depending on its molecular context. When incorporated into glycans, such as glycoproteins and glycolipids, N-acetylneuraminic acid is found exclusively in the alpha (α) anomeric configuration. wikipedia.orgnih.gov This α-linkage is crucial for the recognition of sialylated glycans by various receptors and enzymes. For instance, sialidases (or neuraminidases), enzymes that cleave sialic acid residues, specifically recognize and act upon this α-anomeric linkage. nih.gov The α-anomer is characterized by the carboxylate group being in the axial position, a conformation that is essential for its role at the terminal positions of complex carbohydrates on cell surfaces and soluble proteins. wikipedia.org
In stark contrast, when N-acetylneuraminic acid is in an aqueous solution, it predominantly exists as the beta (β) anomer. wikipedia.orgnih.gov This preference for the β-form in solution is a matter of thermodynamic stability. At equilibrium, the β-anomer accounts for over 90% of the N-acetylneuraminic acid molecules. wikipedia.org This equilibrium is not static and can be influenced by factors such as pH. For example, at a pH of 8, an NMR study of a 13C-labeled compound showed the equilibrium to consist of approximately 92.1% β-pyranose and 7.5% α-pyranose forms. tudelft.nlresearchgate.net The transition, or mutarotation, between the α and β anomers in solution occurs spontaneously but slowly. wikipedia.org However, this process can be accelerated by enzymes known as anomerases or mutarotases, such as the bacterial NanM protein, which rapidly equilibrates the two forms. wikipedia.orgnih.gov
The following interactive data table summarizes the anomeric equilibrium of N-acetylneuraminic acid in an aqueous solution under different conditions as reported in various research findings.
| Anomeric Form | Percentage in Solution (pH 8) | Percentage in Solution (General) | Other Forms in Solution (pH 8) |
| α-anomer | 7.5% | 5-10% | <0.5% (open form) |
| β-anomer | 92.1% | >90% |
Biosynthesis Pathways and Regulatory Mechanisms of N Acetyl Alpha Neuraminic Acid
Endogenous Biosynthesis in Mammalian Systems
The synthesis of N-acetyl-alpha-neuraminic acid (Neu5Ac), the most prevalent form of sialic acid in mammals, is a critical metabolic process that originates from glucose. mdpi.com This intricate pathway, known as the hexosamine biosynthetic pathway, converts glucose into the key metabolite uridine-5'-di-phospho-N-acetylglucosamine (UDP-GlcNAc), which serves as the foundational molecule for Neu5Ac synthesis. mdpi.com The entire process involves a series of enzymatic reactions that are compartmentalized within the cell, beginning in the cytosol and concluding in the nucleus where the activated form of sialic acid, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), is synthesized. nih.govwikipedia.org This activated sugar nucleotide is then transported back to the Golgi apparatus to participate in the sialylation of glycoproteins and glycolipids. wikipedia.org
Glucosamine-6-phosphate (GlcN6P) as a Common Metabolic Intermediate
Glucosamine-6-phosphate (GlcN6P) holds a central position as a common metabolic intermediate in the biosynthesis of this compound. nih.govresearchgate.net In the de novo synthesis pathways, GlcN6P is the precursor from which other essential intermediates are derived. nih.gov For instance, in the UDP-GlcNAc 2-epimerase (NeuC) pathway, GlcN6P is converted to UDP-GlcNAc through the actions of phosphoglucosamine mutase (GlmM) and the bifunctional enzyme GlcNAc-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase (GlmU). nih.govresearchgate.net Furthermore, GlcN6P can be acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6P), another crucial intermediate in alternative sialic acid synthesis routes. nih.govresearchgate.net
UDP-GlcNAc 2-Epimerase (NeuC) Pathway
The UDP-GlcNAc 2-epimerase (NeuC) pathway represents a significant route for the de novo biosynthesis of Neu5Ac, particularly in bacteria, but it shares homologous steps with mammalian synthesis. nih.govsci-hub.se In this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc) is directly converted to N-acetylmannosamine (ManNAc). sci-hub.seasm.org This initial and committed step is catalyzed by the enzyme UDP-GlcNAc 2-epimerase (NeuC). asm.orgresearchgate.net In vertebrates, this epimerase activity is part of a bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), which also phosphorylates ManNAc in the subsequent step. nih.govnih.gov The epimerase activity of GNE is subject to feedback inhibition by CMP-Neu5Ac, the final product of the pathway, thus providing a key regulatory point in sialic acid production. nih.gov
GlcNAc-6-phosphate (GlcNAc-6P) Epimerase (NanE) Pathway
An alternative pathway for the synthesis and catabolism of sialic acids involves the N-acetylmannosamine-6-phosphate 2-epimerase (NanE). nih.govebi.ac.uk This pathway is particularly important in the bacterial salvage of sialic acid, where it catalyzes the reversible interconversion of N-acetylmannosamine-6-phosphate (ManNAc-6P) and N-acetylglucosamine-6-phosphate (GlcNAc-6P). nih.govnih.gov In the context of biosynthesis, this pathway can generate ManNAc-6P from GlcNAc-6P, which can then be further processed to form Neu5Ac. asm.orgasm.org The NanE enzyme is crucial for the metabolic flux between these two key phosphorylated amino sugars. nih.gov
Key Enzymes and Their Catalytic Roles
The biosynthesis of this compound is orchestrated by a series of enzymes with highly specific catalytic functions. The efficiency and regulation of this pathway are dependent on the precise actions of these key enzymes.
Phosphoglucosamine mutase (GlmM) is an essential enzyme that catalyzes the reversible conversion of glucosamine-6-phosphate (GlcN-6-P) to glucosamine-1-phosphate (GlcN-1-P). mdpi.comasm.orgresearchgate.net This isomerization is a critical step in the formation of UDP-GlcNAc, a central precursor for peptidoglycan and lipopolysaccharide biosynthesis, as well as for sialic acid synthesis. mdpi.comasm.org GlmM belongs to the α-D-phosphohexomutase superfamily and its activity is fundamental for providing the necessary substrate for the subsequent acetylation and uridylation steps. scispace.com
GlmU is a remarkable bifunctional enzyme that plays a pivotal role in the synthesis of UDP-GlcNAc. researchgate.netplos.orgcornell.edu It possesses two distinct catalytic activities: a C-terminal acetyltransferase domain and an N-terminal uridyltransferase domain. plos.org The acetyltransferase domain catalyzes the transfer of an acetyl group from acetyl-CoA to glucosamine-1-phosphate, forming N-acetylglucosamine-1-phosphate (GlcNAc-1-P). plos.org Subsequently, the uridyltransferase domain facilitates the transfer of a UMP moiety from UTP to GlcNAc-1-P, yielding UDP-GlcNAc and pyrophosphate. plos.org The dual functionality of GlmU makes it a central and essential enzyme in the biosynthesis of this key sugar nucleotide. researchgate.netcornell.edu
Interactive Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Catalytic Function | Pathway Involvement |
| Phosphoglucosamine Mutase | GlmM | Converts Glucosamine-6-phosphate to Glucosamine-1-phosphate. mdpi.comasm.org | UDP-GlcNAc Biosynthesis |
| GlcNAc-1-phosphate Uridyltransferase/Glucosamine-1-phosphate Acetyltransferase | GlmU | A bifunctional enzyme that synthesizes UDP-GlcNAc from Glucosamine-1-phosphate. researchgate.netplos.org | UDP-GlcNAc Biosynthesis |
| UDP-GlcNAc 2-Epimerase | NeuC | Converts UDP-GlcNAc to N-acetylmannosamine (ManNAc). sci-hub.seasm.org | NeuC Pathway |
| GlcNAc-6-phosphate Epimerase | NanE | Interconverts N-acetylmannosamine-6-phosphate and N-acetylglucosamine-6-phosphate. nih.govnih.gov | NanE Pathway |
| N-acetylneuraminate lyase | NanA | Catalyzes the reversible cleavage of Neu5Ac to ManNAc and pyruvate (B1213749). mdpi.com | Sialic Acid Catabolism/Synthesis |
| N-acetylmannosamine kinase | NanK | Phosphorylates ManNAc to ManNAc-6-phosphate. asm.orggoogle.com | NanE Pathway |
| N-acetylneuraminate synthase | NeuB | Condenses ManNAc with phosphoenolpyruvate (B93156) to form Neu5Ac. sci-hub.semdpi.com | NeuC Pathway |
N-Acetylmannosamine Kinase (NanK/GNE)
N-Acetylmannosamine kinase (NanK) is a critical enzyme that catalyzes the phosphorylation of N-acetylmannosamine (ManNAc) to produce N-acetylmannosamine-6-phosphate (ManNAc-6P). nih.govacs.org This reaction is an essential step in the metabolic pathway that converts ManNAc into sialic acid. In humans, this kinase activity is part of a bifunctional enzyme known as UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE). nih.govresearchgate.net The GNE enzyme first converts UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc and subsequently phosphorylates it to ManNAc-6P. researchgate.netmdpi.com
NanK enzymes are classified within the ROK (Repressors, Open reading frames, and Kinases) superfamily, which is characterized by conserved signature motifs crucial for their function, including an ATP binding site. nih.gov In many pathogenic bacteria, NanK is a key enzyme in the sialic acid catabolic pathway, allowing the bacteria to utilize host-derived sialic acids as a source of carbon and nitrogen by converting ManNAc to ManNAc-6P for further metabolism. nih.govacs.org
N-Acetylneuraminic Acid Synthase (NeuB/NANS)
N-Acetylneuraminic Acid Synthase (NANS), also known as sialic acid synthase, is the enzyme responsible for the next step in the biosynthesis of Neu5Ac in mammals. mapmygenome.inmaayanlab.cloud It catalyzes the condensation of N-acetylmannosamine 6-phosphate (ManNAc-6-P) with phosphoenolpyruvate (PEP) to form N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). maayanlab.clouduniprot.orggenecards.org This is a pivotal step in the de novo synthesis of sialic acid. maayanlab.cloud The human NANS gene is related to the E. coli sialic acid synthase gene, neuB, and can partially restore its function in mutant E. coli. mapmygenome.inwikipedia.org Besides its primary substrate, NANS can also utilize D-mannose 6-phosphate to produce the phosphorylated form of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN), though it shows significantly higher activity with the ManNAc-6-P substrate. mapmygenome.ingenecards.orgwikipedia.org
N-Acetylneuraminate-9-Phosphate Phosphatase (NANP)
Following its synthesis, N-acetylneuraminate-9-phosphate (Neu5Ac-9-P) is dephosphorylated to yield free N-acetylneuraminic acid (Neu5Ac). This reaction is catalyzed by N-acetylneuraminate-9-phosphate phosphatase (NANP). mdpi.comuniprot.orgnih.gov This enzyme, also referred to as Neu5Ac-9-Pase, belongs to the haloacid dehalogenase-like hydrolase family. uniprot.org Interestingly, research using knockout cell lines has shown that sialylation of cell surface glycans was largely unaffected in the absence of NANP, despite the accumulation of its substrate, Neu5Ac-9-P. nih.gov This finding suggests that the activity of NANP may not be absolutely essential for the de novo production of sialic acid and points toward the existence of an alternative phosphatase that can perform this function. nih.gov
Cytosine 5′-Monophosphate N-Acetylneuraminate Synthetase (CMAS) for CMP-Neu5Ac Production
For N-acetylneuraminic acid to be utilized in the synthesis of glycoproteins and glycolipids, it must first be activated. This activation is carried out by the enzyme Cytosine 5′-monophosphate N-acetylneuraminate synthetase (CMAS), also known as CMP-sialic acid synthetase. researchgate.netgenecards.org In eukaryotic cells, Neu5Ac synthesized in the cytosol is transported into the nucleus, where CMAS catalyzes its reaction with cytidine-5'-triphosphate (B129977) (CTP) to produce cytidine (B196190) 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). mdpi.comnih.govbiocyc.org CMP-Neu5Ac is the activated sugar nucleotide donor required for all sialyltransferase reactions. researchgate.netmdpi.com After its synthesis in the nucleus, CMP-Neu5Ac is transported to the Golgi apparatus, where sialyltransferases transfer the Neu5Ac moiety to the terminal positions of glycan chains on proteins and lipids. nih.govnih.gov The activity of CMAS requires the presence of divalent cations, with Mg²⁺ being the most favored. researchgate.net
Table 1: Key Enzymes in Human this compound Biosynthesis
| Enzyme | Gene | Substrate(s) | Product | Cellular Location |
| UDP-GlcNAc 2-epimerase/ N-acetylmannosamine kinase | GNE | UDP-GlcNAc, ATP, ManNAc | ManNAc, ManNAc-6-P | Cytosol |
| N-Acetylneuraminic Acid Synthase | NANS | ManNAc-6-P, Phosphoenolpyruvate | Neu5Ac-9-P | Cytosol |
| N-Acetylneuraminate-9-Phosphate Phosphatase | NANP | Neu5Ac-9-P | Neu5Ac | Cytosol |
| Cytosine 5′-Monophosphate N-Acetylneuraminate Synthetase | CMAS | Neu5Ac, CTP | CMP-Neu5Ac | Nucleus |
Sialic Acid Salvage Pathway
In addition to the de novo biosynthetic pathway, vertebrate cells possess a salvage pathway that allows them to utilize exogenous sialic acids and their precursors. ru.nl This pathway is crucial for recycling sialic acids cleaved from sialoglycoconjugates and for utilizing dietary sources. researchgate.net
Utilization of Exogenous N-Acetylmannosamine (ManNAc)
The salvage pathway can directly utilize exogenous N-acetylmannosamine (ManNAc). mdpi.comgenecards.org When taken up by the cell, ManNAc can enter the de novo biosynthesis pathway, where it is phosphorylated by N-acetylmannosamine kinase (the kinase domain of GNE) to form ManNAc-6P. researchgate.net From there, it follows the subsequent steps of the canonical pathway to be converted into Neu5Ac and eventually CMP-Neu5Ac. This ability to process exogenous ManNAc has been exploited in metabolic glycoengineering, where cells are fed chemically modified ManNAc analogues. ru.nlosti.govosti.gov These unnatural precursors are metabolized through the salvage pathway, leading to the incorporation of modified sialic acids onto cell surface glycoconjugates, enabling visualization and functional studies. ru.nlosti.gov
Biosynthesis in Microorganisms
Many bacteria, including both commensal and pathogenic species, have the ability to synthesize or acquire sialic acids. iucr.org These molecules often play a role in molecular mimicry, helping pathogenic bacteria evade the host immune system by decorating their own surfaces with host-like sialic acids. iucr.org Bacterial sialic acid metabolism involves both de novo synthesis and scavenging from the host environment. nih.goviucr.org
The de novo biosynthetic pathway in bacteria differs from that in eukaryotes. nih.gov A key difference is that in many bacteria, such as E. coli K1 and Neisseria meningitidis, UDP-GlcNAc is converted to ManNAc by the enzyme NeuC. nih.gov Subsequently, the enzyme NeuB (sialic acid synthase) directly condenses ManNAc with phosphoenolpyruvate (PEP) to form Neu5Ac, bypassing the phosphorylated intermediates (ManNAc-6-P and Neu5Ac-9-P) seen in the eukaryotic pathway. nih.govbiocyc.org However, some bacteria, like Bacteroides fragilis, possess a different system and utilize an unphosphorylated ManNAc epimerase. asm.org In some cases, such as in E. coli K1, evidence suggests that N-acetylneuraminate lyase (NanA), typically a catabolic enzyme, is responsible for the synthesis of Neu5Ac by condensing ManNAc and pyruvate. nih.gov
Many pathogenic bacteria rely on scavenging sialic acids from their host. nih.govnih.gov They express transporters to import sialic acid, which is then typically catabolized via the enzymes encoded by the nan operon. asm.orgnih.gov This catabolic pathway involves the enzymes NanA (N-acetylneuraminate lyase), NanK (N-acetylmannosamine kinase), and NanE (N-acetylmannosamine-6-phosphate epimerase) to convert sialic acid into fructose-6-phosphate, which can then enter central metabolism. nih.govacs.orgnih.gov
Table 2: Comparison of Neu5Ac Biosynthesis Pathways
| Step | Eukaryotic Pathway | Bacterial de novo Pathway (e.g., E. coli K1) |
| Precursor | UDP-GlcNAc | UDP-GlcNAc |
| Epimerization | GNE converts UDP-GlcNAc to ManNAc | NeuC converts UDP-GlcNAc to ManNAc |
| Phosphorylation | GNE phosphorylates ManNAc to ManNAc-6-P | Not applicable |
| Condensation | NANS condenses ManNAc-6-P and PEP to Neu5Ac-9-P | NeuB condenses ManNAc and PEP to Neu5Ac |
| Dephosphorylation | NANP dephosphorylates Neu5Ac-9-P to Neu5Ac | Not applicable |
| Activation | CMAS activates Neu5Ac to CMP-Neu5Ac | CMAS activates Neu5Ac to CMP-Neu5Ac |
Enzyme-Catalyzed Production
Enzymatic production of Neu5Ac primarily involves two key approaches: a chemoenzymatic method and a two-step enzymatic process. nih.gov The chemoenzymatic route begins with the alkaline-catalyzed epimerization of N-acetylglucosamine (GlcNAc) to N-acetylmannosamine (ManNAc). Subsequently, the enzyme N-acetylneuraminic acid aldolase (B8822740) (NAL) catalyzes the condensation of ManNAc with pyruvate to form Neu5Ac. nih.gov However, this method's reliance on large quantities of bases and organic solvents for the initial epimerization step raises environmental concerns. nih.gov
The two-step enzymatic approach offers a more environmentally benign alternative by replacing the chemical epimerization with an enzymatic one. nih.gov In this one-pot synthesis, N-acetylglucosamine 2-epimerase (AGE) catalyzes the conversion of GlcNAc to ManNAc, which is then condensed with pyruvate by NAL to produce Neu5Ac. nih.govresearchgate.net The efficiency of this process can be influenced by various factors. For instance, nucleotides such as ATP can act as activators for AGE and protect it from degradation. nih.gov To improve the practical application of this method, researchers have focused on strategies like enzyme immobilization. For example, the co-immobilization of AGE and NAL has been shown to result in high yields of Neu5Ac. researchgate.net Protein engineering techniques, including rational design and directed evolution, are also employed to enhance the catalytic properties of these enzymes, such as improving their solubility and reducing the cleavage activity of NAL. nih.gov
| Enzyme | EC Number | Function in Neu5Ac Production |
| N-acetylglucosamine 2-epimerase (AGE) | 5.1.3.8 | Catalyzes the epimerization of N-acetylglucosamine (GlcNAc) to N-acetylmannosamine (ManNAc). nih.govgoogle.com |
| N-acetylneuraminic acid aldolase (NAL) | 4.1.3.3 | Catalyzes the condensation of ManNAc and pyruvate to form this compound (Neu5Ac). nih.govgoogle.com |
| N-acetylneuraminic acid synthetase (NeuB) | 4.1.3.19 | Catalyzes the synthesis of Neu5Ac. nih.gov |
| UDP-N-acetylglucosamine 2-epimerase (NeuC) | 5.1.3.14 | Converts UDP-GlcNAc to ManNAc in one of the microbial de novo synthesis pathways. nih.gov |
| GlcNAc-6-phosphate 2-epimerase (NanE) | 5.1.3.9 | Involved in one of the microbial de novo synthesis pathways of Neu5Ac. nih.gov |
Whole-Cell Biocatalysis Approaches
Whole-cell biocatalysis utilizes microbial cells as self-contained catalysts, capable of producing the necessary enzymes and cofactors for Neu5Ac synthesis in situ. nih.gov This approach can circumvent the need for costly and time-consuming enzyme purification. researchgate.netnih.gov An early example involved coupling two engineered Escherichia coli strains, one expressing AGE and the other N-acetylneuraminic acid synthetase (NeuB), to produce Neu5Ac. nih.gov
Subsequent research has focused on improving the efficiency of whole-cell systems. This includes optimizing the ratio of enzyme activities by adjusting the biomass of different recombinant strains and enhancing cell permeability to facilitate substrate and product transport. researchgate.net For instance, a process using engineered E. coli overexpressing both AGE and Neu5Ac aldolase was developed, with optimization of the cell biomass ratio leading to improved Neu5Ac synthesis. researchgate.net Another strategy involves using a single recombinant E. coli strain that co-expresses the necessary enzymes, simplifying the production process. nih.gov To further enhance production, researchers have explored using host strains with beneficial characteristics, such as acetate-resistant mutants of E. coli that can grow to high cell densities. nih.gov Disrupting genes responsible for Neu5Ac degradation in the host strain is another common strategy to prevent product loss. nih.gov More recently, a high-performance production system was developed using the fast-growing bacterium Vibrio natriegens and thermophilic enzymes, which allowed for catalysis at elevated temperatures, reducing by-product formation and significantly increasing productivity. acs.org
Microbial De Novo Synthesis
De novo biosynthesis of Neu5Ac in microorganisms offers the advantage of utilizing inexpensive and readily available carbon sources like glucose or glycerol (B35011), eliminating the need for direct precursors. nih.govresearchgate.net This approach relies on constructing and optimizing metabolic pathways within a microbial host to channel carbon flux towards Neu5Ac production. Three primary pathways for Neu5Ac synthesis have been identified and engineered in microorganisms: the AGE pathway, the GlcNAc-6-phosphate 2-epimerase (NanE) pathway, and the UDP-GlcNAc 2-epimerase (NeuC) pathway. nih.gov
In these pathways, common metabolic intermediates like glucosamine-6-phosphate (GlcN6P) and UDP-N-acetylglucosamine (UDP-GlcNAc) are channeled towards the synthesis of ManNAc, the direct precursor for Neu5Ac. nih.gov For example, in the NeuC pathway, GlcN6P is converted to UDP-GlcNAc, which is then transformed into ManNAc by NeuC. nih.gov This ManNAc is subsequently condensed with phosphoenolpyruvate (PEP) by NeuB to form Neu5Ac. nih.govacs.org Metabolic engineering efforts in this area focus on enhancing the expression of key pathway enzymes and eliminating competing metabolic routes to maximize the yield of Neu5Ac. researchgate.net
Metabolic Engineering Strategies for Enhanced Production
Screening and Engineering of Key Enzymes
Protein engineering, encompassing both rational design and directed evolution, is a powerful tool for tailoring enzymes for industrial applications. nih.govcaver.cz For instance, the catalytic efficiency of NAL has been improved, and its cleavage activity has been reduced through protein engineering. nih.gov Similarly, strategies to enhance the soluble expression of enzymes like AGE and NAL, such as the use of fusion tags and molecular chaperones, are crucial for achieving high volumetric productivity. nih.govresearchgate.net High-throughput screening methods are often employed to rapidly evaluate large libraries of enzyme variants for desired traits. nih.gov Computational tools can also guide the design of these libraries, focusing on specific amino acid residues that are likely to impact enzyme function. caver.czresearchgate.net
| Strain | Engineering Strategy | Neu5Ac Titer | Reference |
| Escherichia coli (two-strain system) | Overexpression of AGE and NeuB, cell permeabilization. | 12.3 g/L | nih.gov |
| Escherichia coli N18-14 | Co-overexpression of slr1975 (AGE) and neuB, disruption of NeuAc aldolase gene. | 53 g/L | nih.gov |
| Vibrio natriegens | Use of thermophilic enzymes (txAGE and NanA), high-temperature whole-cell catalysis. | 126.1 g/L | acs.org |
| Engineered plasmid-free Escherichia coli | Deletion of competing pathways, introduction of NeuC and NeuB, optimization of metabolic modules. | 23.46 g/L | researchgate.net |
Optimization of Metabolic Flux and Cellular Growth
A central challenge in metabolic engineering is balancing the diversion of cellular resources towards the production of the target compound with the essential metabolic functions required for cell growth and maintenance. nih.govnih.gov Optimizing metabolic flux involves redirecting carbon and energy from central metabolism towards the Neu5Ac biosynthetic pathway while minimizing the formation of undesirable by-products. frontiersin.orgmdpi.com
This can be achieved through various strategies, including:
Knocking out competing pathways: Deleting genes that encode for enzymes in pathways that compete for the same precursors can increase the availability of these precursors for Neu5Ac synthesis. researchgate.net
Overexpressing key enzymes: Increasing the expression levels of rate-limiting enzymes in the biosynthetic pathway can help to pull metabolic flux towards the desired product. acs.org
Balancing pathway modules: Fine-tuning the expression levels of different enzymes within the pathway is often necessary to avoid the accumulation of toxic intermediates and to ensure a smooth flow of metabolites. nih.govacs.org
Co-factor engineering: Ensuring an adequate supply of necessary co-factors, such as ATP and CTP, is also crucial for the efficient functioning of the biosynthetic pathway. mdpi.com
Achieving an optimal balance between production and growth often requires a systems-level approach, integrating genetic modifications with optimization of fermentation conditions. acs.org
Catabolism and Turnover of N Acetyl Alpha Neuraminic Acid
General Catabolic Pathways
The initial steps in the catabolism of Neu5Ac involve its cleavage from larger glycoconjugate structures, followed by the enzymatic breakdown of the free sialic acid molecule.
Sialidase (Neuraminidase) Activity in Cleavage from Glycoconjugates
Sialidases, also known as neuraminidases, are a class of enzymes that play a crucial role in initiating the catabolism of sialoglycoconjugates. dovepress.com These enzymes function by hydrolyzing the glycosidic linkages of terminal sialic acid residues on glycoproteins and glycolipids. dovepress.comsigmaaldrich.com This cleavage releases free sialic acid, making it available for further metabolic processes.
Sialidases exhibit specificity for different types of linkages, such as α2,3, α2,6, and α2,8, that connect sialic acid to the underlying glycan chain. sigmaaldrich.com For instance, the neuraminidase from Vibrio cholerae can hydrolyze all three types of linkages, with a preference for α2,3 and α2,6 over α2,8. sigmaaldrich.com In the context of influenza virus, the viral neuraminidase is essential for cleaving sialic acid receptors on the host cell surface, a step that facilitates the release of newly formed virus particles and prevents their self-aggregation. dovepress.comnih.gov
The activity of these enzymes can be influenced by modifications to the sialic acid molecule itself. For example, the presence of O-acetyl groups on N-acetylneuraminic acid can affect the rate of cleavage by some sialidases. nih.govbiorxiv.org
Table 1: Characteristics of Sialidase (Neuraminidase) Activity
| Feature | Description | References |
|---|---|---|
| Enzyme Function | Hydrolyzes terminal N- or O-acylneuraminic acids from glycoconjugates. | dovepress.comsigmaaldrich.com |
| Linkage Specificity | Cleaves α2,3-, α2,6-, and α2,8-linked sialic acids. | sigmaaldrich.com |
| Biological Role (Viral) | Facilitates the release of new virions from host cells. | dovepress.comnih.gov |
| Substrate Influence | Activity can be affected by modifications on the sialic acid molecule. | nih.govbiorxiv.org |
N-Acetylneuraminate Lyase (NanA/NAL) Activity:
Once liberated from glycoconjugates, free N-acetyl-alpha-neuraminic acid is catabolized by the enzyme N-acetylneuraminate lyase (NanA or NAL). This enzyme is a key player in the sialic acid degradation pathway.
N-acetylneuraminate lyase, a class I aldolase (B8822740), catalyzes the reversible aldol (B89426) cleavage of Neu5Ac. mybiosource.comnih.gov This reaction breaks the carbon-carbon bond in Neu5Ac, yielding two smaller molecules: N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.govnih.govwikipedia.org The reaction proceeds through a Schiff base intermediate formed between the enzyme and the substrate. mybiosource.comuniprot.orguniprot.org
This enzymatic step is fundamental for organisms that utilize sialic acid as a source of carbon and nitrogen. nih.gov The products of this reaction, ManNAc and pyruvate, can then enter other metabolic pathways.
Table 2: N-Acetylneuraminate Lyase (NanA/NAL) Cleavage Reaction
| Enzyme | Substrate | Products | Reaction Type |
|---|---|---|---|
| N-Acetylneuraminate Lyase (NanA/NAL) | This compound (Neu5Ac) | N-Acetyl-D-mannosamine (ManNAc) and Pyruvate | Reversible Aldol Cleavage |
The reversible nature of the reaction catalyzed by N-acetylneuraminate lyase is a significant feature. uniprot.orguniprot.org While the cleavage of Neu5Ac is its catabolic function, the reverse reaction, an aldol condensation of ManNAc and pyruvate to synthesize Neu5Ac, is also catalyzed by the enzyme. nih.govacs.org
This reversibility has been harnessed for synthetic purposes in biotechnology. nih.gov By providing ManNAc and pyruvate as substrates, NanA can be used as a biocatalyst for the stereospecific synthesis of N-acetylneuraminic acid and its derivatives. uniprot.orgacs.orgnih.gov This enzymatic synthesis offers an advantage over complex chemical methods by providing high stereoselectivity under mild reaction conditions. nih.gov
Bacterial Sialic Acid Catabolism Mechanisms
Many bacteria, particularly those that are commensal or pathogenic to mammals, have evolved efficient systems to utilize host-derived sialic acids as a nutrient source. nih.govfrontiersin.org This ability is often conferred by a specific set of genes organized in a cluster.
The "Nan Cluster" Genes (NanA, NanK, NanE)
In numerous bacteria, the genes required for the initial steps of sialic acid catabolism are physically grouped together on the chromosome in a functional unit known as the "Nan cluster". nih.govnih.govfrontiersin.org A core set of three genes is typically found within this cluster: nanA, nanK, and nanE. nih.govfrontiersin.orgresearchgate.net
nanA : Encodes the N-acetylneuraminate lyase, which, as previously described, breaks down Neu5Ac into ManNAc and pyruvate. nih.govnih.gov
nanK : Encodes the N-acetylmannosamine kinase. This enzyme phosphorylates ManNAc at the C6 position, producing N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.govnih.gov
nanE : Encodes the N-acetylmannosamine-6-phosphate epimerase. This enzyme converts ManNAc-6-P into N-acetylglucosamine-6-phosphate (GlcNAc-6-P), which can then be funneled into central metabolic pathways. nih.govnih.gov
The organization of these genes into a cluster allows for their coordinated regulation, ensuring that the machinery for sialic acid catabolism is efficiently expressed when sialic acid is available. asm.org The presence of the Nan cluster is largely confined to pathogenic and commensal bacteria, highlighting its importance in host-microbe interactions. nih.govfrontiersin.org
Table 3: Core Genes of the Bacterial "Nan Cluster" for Sialic Acid Catabolism
| Gene | Encoded Enzyme | Function | Reference |
|---|---|---|---|
| nanA | N-acetylneuraminate lyase | Cleaves Neu5Ac into ManNAc and pyruvate. | nih.govnih.gov |
| nanK | N-acetylmannosamine kinase | Phosphorylates ManNAc to form ManNAc-6-P. | nih.govnih.gov |
| nanE | N-acetylmannosamine-6-phosphate epimerase | Converts ManNAc-6-P to GlcNAc-6-P. | nih.govnih.gov |
Variant Catabolic Pathways in Specific Bacterial Genera (e.g., Bacteroides)
While many bacteria utilize the canonical pathway for N-acetylneuraminic acid (Neu5Ac) catabolism, exemplified by Escherichia coli, some bacterial genera have evolved distinct pathways. frontiersin.org A notable variant is found in the genus Bacteroides, a prominent member of the human gut microbiota. frontiersin.orgasm.org
In Bacteroides fragilis, the catabolism of Neu5Ac is initiated by the action of an aldolase, NanL, which cleaves Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate. nih.govasm.org This initial step is similar to the canonical pathway. However, the subsequent steps diverge significantly. B. fragilis possesses a novel N-acetylmannosamine/N-acetylglucosamine (NAG) epimerase, NanE, which is encoded within the nanLET operon. nih.govasm.org This enzyme, which intriguingly shows more similarity to eukaryotic renin-binding proteins than to other bacterial NanE epimerases, directly converts ManNAc to N-acetylglucosamine (GlcNAc). nih.govasm.org This epimerization occurs with unphosphorylated ManNAc as the substrate. asm.org Subsequently, a hexokinase, RokA, phosphorylates GlcNAc to N-acetylglucosamine-6-phosphate (GlcNAc-6-P), which can then enter central metabolic pathways. asm.orgasm.org This pathway is distinct from the E. coli paradigm where ManNAc is first phosphorylated by NanK before being epimerized by NanE. frontiersin.orgtandfonline.com Deletion of either the nanE epimerase gene or the rokA hexokinase gene in a B. fragilis strain capable of growing on ManNAc abolishes this ability, confirming the essentiality of these steps. asm.org This unique catabolic route is also found in other Bacteroides species. asm.org
Table 1: Comparison of Neu5Ac Catabolic Pathways
| Step | Escherichia coli (Canonical Pathway) | Bacteroides fragilis (Variant Pathway) |
|---|---|---|
| Cleavage of Neu5Ac | NanA cleaves Neu5Ac into ManNAc and pyruvate. tandfonline.com | NanL cleaves Neu5Ac into ManNAc and pyruvate. asm.org |
| First Modification of ManNAc | ManNAc is phosphorylated by NanK to form ManNAc-6-P. tandfonline.com | ManNAc is epimerized by NanE to form GlcNAc. asm.org |
| Epimerization | NanE epimerizes ManNAc-6-P to GlcNAc-6-P. tandfonline.com | NanE epimerizes ManNAc to GlcNAc. asm.org |
| Final Product Entering Glycolysis | GlcNAc-6-P | GlcNAc is phosphorylated by RokA to GlcNAc-6-P. asm.org |
Role of Sialic Acid Mutarotase (B13386317) (NanM)
This compound exists in two anomeric forms in solution: the α-anomer and the β-anomer. wikipedia.org Glycosidically bound sialic acid is typically in the α-anomeric form, but in solution, it slowly equilibrates to be predominantly (over 90%) in the more thermodynamically stable β-anomeric form. wikipedia.orgnih.gov Bacteria, however, preferentially take up the β-anomer. tandfonline.com
To overcome the slow rate of spontaneous equilibration, some bacteria, including E. coli, possess a periplasmic enzyme called sialic acid mutarotase or N-acetylneuraminate epimerase (NanM). asm.orguniprot.org The function of NanM is to accelerate the interconversion between the α- and β-anomers of Neu5Ac. nih.govuniprot.org By rapidly converting the newly released α-Neu5Ac into the transport-competent β-anomer, NanM allows sialidase-negative bacteria to more effectively compete for and scavenge limited amounts of extracellular sialic acid. asm.orguniprot.org This rapid sequestration of free sialic acid may also serve to dampen host immune responses. uniprot.org The discovery of protein fusions between NanM and sialic acid transporters in some gut bacteria further underscores the importance of this enzymatic activity, as it would theoretically feed the desired β-anomer directly to the transporter, increasing uptake efficiency. nih.gov
Transcriptional Regulation of Catabolic Genes (NanR)
The expression of genes involved in sialic acid catabolism in many bacteria is tightly controlled to ensure they are only produced when sialic acid is available. This regulation is often mediated by a transcriptional repressor protein known as NanR. canterbury.ac.nz NanR belongs to the GntR family of transcriptional regulators in some bacteria like E. coli and Corynebacterium glutamicum, and the RpiR family in others like Vibrio vulnificus. canterbury.ac.nznih.govasm.org
In the absence of an inducer molecule, the NanR protein binds to specific operator regions in the DNA, typically located within or near the promoter of the nan operon(s). nih.govpnas.org This binding physically blocks the transcription of the catabolic genes, including those for the transporter and the enzymes like NanA, NanK, and NanE. nih.govasm.org In E. coli, NanR binds to a region containing tandem repeats of the hexameric sequence GGTATA, effectively repressing the nanATEK operon. nih.gov
The repression by NanR is relieved in the presence of a specific inducer molecule, which is a key intermediate in the sialic acid catabolic pathway. While Neu5Ac itself can induce the operon, studies in various bacteria have shown that a downstream metabolite is often the true effector molecule. nih.gov In Vibrio vulnificus and Streptococcus pneumoniae, N-acetylmannosamine-6-phosphate (ManNAc-6-P) has been identified as the regulatory ligand that binds to NanR. canterbury.ac.nzpnas.orgbiocon.re.kr This binding causes a conformational change in the NanR protein, reducing its affinity for the DNA operator site. pnas.org This dissociation of the repressor allows for the transcription of the nan genes, enabling the bacterium to utilize sialic acid as a nutrient source. pnas.orgbiocon.re.kr This regulatory mechanism is crucial for the pathogenesis of certain bacteria, as the ability to efficiently utilize host-derived sialic acid is linked to successful colonization and survival. canterbury.ac.nzpnas.orgbiocon.re.kr
Table 2: Regulation of nan Genes by NanR
| Condition | NanR Activity | nan Gene Transcription | Bacterial Response |
|---|---|---|---|
| Absence of Sialic Acid | Active NanR dimer binds to DNA operator. nih.govpnas.org | Repressed/Blocked. nih.gov | Catabolic enzymes are not produced. |
| Presence of Sialic Acid | Inducer (e.g., ManNAc-6-P) binds to NanR, causing a conformational change and release from DNA. canterbury.ac.nzpnas.org | Induced/Activated. pnas.org | Catabolic enzymes are synthesized, allowing for sialic acid utilization. |
Recycling and Cellular Re-utilization of Sialic Acid
In eukaryotic cells, sialic acids are metabolically expensive to synthesize, making their recycling an efficient cellular strategy. oup.com Sialoglycoconjugates from the cell surface or extracellular glycoproteins can be internalized through endocytosis and transported to lysosomes. nih.govnih.gov
Within the acidic environment of the lysosome, lysosomal sialidases cleave sialic acid residues from the glycoconjugates. wikipedia.orgnih.gov The liberated free sialic acid molecules are then transported out of the lysosome and into the cytoplasm by a specific lysosomal anion transporter called sialin (B1330336). nih.govresearchgate.netrsc.org Genetic defects in sialin lead to lysosomal storage disorders, such as Salla disease, where free sialic acid accumulates in lysosomes and is excreted in excess. nih.gov
Once in the cytoplasm, the salvaged sialic acid can be re-utilized by the cell. It can re-enter the biosynthetic pathway in the nucleus, where it is activated to CMP-sialic acid by the enzyme CMP-sialic acid synthetase. oup.comrsc.org This activated sugar is then transported into the Golgi apparatus to be attached to newly synthesized glycoproteins and glycolipids by sialyltransferases. oup.comrsc.org This recycling pathway allows a single sialic acid molecule to be used multiple times, conserving cellular energy. nih.gov The extent to which different cell types depend on this internal recycling versus exogenous sources is not fully known. nih.gov If not reused, cytoplasmic sialic acid can be degraded by a specific pyruvate lyase into N-acetylmannosamine and pyruvate. nih.gov
N Acetyl Alpha Neuraminic Acid in Glycoconjugate Structures and Cellular Recognition
Integration into Glycans and Macromolecular Assemblies
Neu5Ac is integrated into a diverse range of glycans and macromolecules, where its presence and linkage significantly influence the molecule's structure and function.
A defining feature of N-Acetyl-alpha-neuraminic acid is its typical placement at the non-reducing, outermost ends of various glycan chains. nih.govnih.gov This terminal positioning is observed on N-glycans (linked to asparagine), O-glycans (linked to serine or threonine), and glycosphingolipids. nih.govnih.gov While less common, Neu5Ac has also been identified capping the side chains of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to the cell membrane. nih.govnih.gov This terminal location makes Neu5Ac a primary point of contact for extracellular interactions, effectively modulating the recognition and function of the underlying macromolecule. nih.gov
This compound is a fundamental component of numerous complex biomolecules essential for physiological processes. wikipedia.org It is a key constituent of glycoproteins, which are proteins modified with oligosaccharide chains. researchgate.net Mucins, a specific type of glycoprotein (B1211001) found in mucosal secretions, are heavily sialylated, with Neu5Ac contributing to their viscoelastic and protective properties. nih.govfrontiersin.org
| Macromolecule Class | Specific Example | Primary Location of Neu5Ac | Key Function Associated with Neu5Ac |
|---|---|---|---|
| Glycoproteins | Mucins | Terminal, O-linked glycans | Lubrication, pathogen barrier, cell adhesion |
| Glycolipids | Gangliosides (e.g., GM1, GD1a) | Terminal, oligosaccharide head group | Neural transmission, cell signaling, receptor function |
| N-Glycans | Complex-type N-glycans on cell surface proteins | Terminal, capping branches | Modulation of receptor activity, immune recognition |
| GPI-Anchored Proteins | Thy-1 | Terminal, capping glycan side chains | Cell-cell interaction, signal transduction |
Beyond its role as a terminal monosaccharide, this compound can polymerize to form long, linear homopolymers known as polysialic acid (PolySia). mdpi.commdpi.com This polymerization occurs through the formation of alpha-(2→8) and, less commonly, alpha-(2→9) glycosidic bonds between adjacent Neu5Ac residues. mdpi.comnih.gov Alternating alpha-(2→8)/alpha-(2→9) linkages have also been identified. nih.gov
PolySia chains are most notably attached to the Neural Cell Adhesion Molecule (NCAM), where their large size and negative charge modulate cell-cell adhesion, influencing processes such as neural development, plasticity, and regeneration. nih.govmdpi.com These polymers are also found in the capsular polysaccharides of certain pathogenic bacteria, where they serve as a virulence factor by mimicking host structures to evade the immune system. nih.govnih.gov
Glycosidic Linkage Diversity
The functional diversity of this compound is greatly expanded by the variety of glycosidic linkages it can form with the underlying sugar chain. The specific type of linkage is determined by sialyltransferase enzymes and has profound implications for molecular recognition by endogenous lectins and pathogens. nih.gov
Among the most frequent glycosidic bonds formed by Neu5Ac are the alpha-(2→3) and alpha-(2→6) linkages to galactose (Gal) residues. iucr.orgresearchgate.net These linkages are commonly found terminating the branches of N-glycans and O-glycans on a vast number of glycoproteins and glycolipids. nih.govnih.gov The distinction between an α-(2→3) and an α-(2→6) linkage creates different three-dimensional structures, which are specifically recognized by different proteins. For instance, human influenza viruses preferentially bind to α-(2→6) linked sialic acids, while avian influenza viruses favor α-(2→3) linkages, a difference that is a key determinant of host specificity. nih.gov
This compound also forms glycosidic bonds with N-acetylgalactosamine (GalNAc), another common sugar in glycoconjugates. iucr.orgmdpi.com The most prevalent of these is the alpha-(2→6) linkage to GalNAc, which is a characteristic feature of certain O-glycans, such as the core 1 structure (T antigen), and is also found in glycolipids. researchgate.netfrontiersin.orgnih.gov This linkage is critical for the synthesis of various sialylated antigens and plays a role in cell signaling and recognition. wikipedia.org
| Linkage Type | Attached Sugar | Common Glycan Context | Biological Significance Example |
|---|---|---|---|
| Alpha-(2→3) | Galactose (Gal) | N-glycans, O-glycans, Glycolipids | Receptor for avian influenza virus |
| Alpha-(2→6) | Galactose (Gal) | N-glycans, O-glycans | Receptor for human influenza virus |
| Alpha-(2→6) | N-Acetylgalactosamine (GalNAc) | O-glycans (e.g., Sialyl-Tn antigen) | Cancer-associated antigen expression |
| Alpha-(2→8) | This compound (Neu5Ac) | Polysialic acid (PolySia) | Modulation of Neural Cell Adhesion Molecule (NCAM) function |
| Alpha-(2→9) | This compound (Neu5Ac) | Polysialic acid (PolySia) | Bacterial capsules, neural development |
Roles in Cellular Processes and Intercellular Communication
This compound (Neu5Ac), the most prevalent form of sialic acid in humans, plays a pivotal role in a multitude of cellular functions, primarily due to its strategic location at the outermost end of glycan chains on cell surfaces. iucr.orgnih.govwikipedia.org This terminal positioning allows it to act as a critical interface for intercellular communication and molecular recognition, influencing everything from cell adhesion and signaling to complex physiological processes like neural transmission and fertilization. iucr.orgresearchgate.net
Cell-Cell Interactions and Adhesion
The presence of this compound on the cell surface is a key determinant in how cells interact with each other and their environment. Its carboxyl group is negatively charged at physiological pH, creating electrostatic repulsion that can prevent non-specific cell aggregation. wikipedia.orgnih.gov Conversely, the modulation of this sialic acid "shield" is a sophisticated mechanism for controlling cellular adhesion.
Research has shown that the enzymatic removal of sialic acids can significantly increase the adhesiveness between cells. oup.com This process is crucial in the immune system, where adhesion molecules known as selectins mediate the initial contact between leukocytes and the endothelial lining of blood vessels during inflammation. These selectins recognize and bind to specific sialylated carbohydrate structures, such as Sialyl-Lewis X, on the surface of leukocytes, facilitating their recruitment to sites of injury or infection. drugbank.com
In the nervous system, the Neural Cell Adhesion Molecule (NCAM) is often modified with long polymers of Neu5Ac, known as polysialic acid (polySia). nih.gov The presence of this large, negatively charged polySia chain reduces the adhesive properties of NCAM, promoting plasticity and allowing for cell migration and axon guidance during development. nih.gov Some pathogenic bacteria have also evolved to exploit Neu5Ac, using it to adhere to host cells as a preliminary step in initiating infection. nih.gov
Table 1: Role of this compound in Cellular Adhesion
| Molecule/Process | Role of this compound | Biological Context | Reference |
|---|---|---|---|
| General Cell Surface | Provides negative charge, leading to electrostatic repulsion and preventing non-specific adhesion. | General cell-cell interaction | nih.gov |
| Selectin-Ligand Binding | Acts as an essential component of ligands (e.g., Sialyl-Lewis X) recognized by selectins. | Leukocyte rolling and adhesion to endothelium during inflammation. | drugbank.com |
| Neural Cell Adhesion Molecule (NCAM) | Polysialylation (addition of polySia chains) reduces NCAM-mediated adhesion. | Neuronal development, synaptic plasticity, cell migration. | nih.gov |
| Pathogen Adherence | Utilized by some bacteria as a receptor to adhere to host tissues. | Bacterial infection. | nih.gov |
Modulation of Cell Signaling and Signal Transduction
This compound significantly influences cellular signaling pathways by modifying the function of cell surface receptors and signaling molecules. By acting as a "biological mask," sialic acids can conceal underlying carbohydrate structures, preventing them from being recognized and thereby modulating signal transduction. nih.gov The removal of these sialic acid residues by enzymes called sialidases (or neuraminidases) can unmask these sites, initiating or altering signaling cascades. nih.gov
A prime example is found in the immune system, where the sialylation status of B lymphocytes affects their ability to activate T lymphocytes. The removal of sialic acid from the B cell surface enhances its capacity to provide the necessary co-stimulatory signals for T cell activation. oup.com
Furthermore, glycolipids containing Neu5Ac, known as gangliosides, are integral components of neuronal membranes and play a direct role in cell signaling and signal transduction. wikipedia.orgresearcher.life They modulate the activity of receptor tyrosine kinases and other signaling proteins within the membrane. Sialoadhesin, a receptor found on macrophages, specifically binds to sialic acid-containing structures on other cells, a process that can be co-opted by viruses like HIV-1 to enhance their transmission between immune cells. drugbank.com
Molecular Recognition Processes at the Cell Surface
Molecular recognition at the cell surface is fundamental to biological function, and this compound is a key player in these processes. iucr.org It can either prevent recognition by masking underlying molecules or act as a specific ligand that is recognized by various endogenous and exogenous proteins. iucr.orgnih.gov
This dual role is evident in host-pathogen interactions. Many viruses, including the influenza virus, have evolved proteins (hemagglutinins) that specifically recognize and bind to Neu5Ac on the surface of host cells, a critical first step for infection to occur. wikipedia.org Conversely, the immune system employs sialic acid-binding proteins, like sialoadhesin on macrophages, to recognize and interact with other cells of the immune system, such as T-cells and B-cells. drugbank.com
Some bacteria have also developed sophisticated systems to recognize and transport Neu5Ac from their surroundings, using it as a source of carbon and nitrogen, which underscores its importance as a molecular target for recognition. wikipedia.org
Table 2: this compound in Molecular Recognition
| Binding Protein/Entity | Function of Recognition | Biological Outcome | Reference |
|---|---|---|---|
| Influenza Virus Hemagglutinin | Binds to Neu5Ac on host cell surfaces. | Viral attachment and entry into the cell. | wikipedia.org |
| Selectins | Recognize sialylated ligands on other cells. | Cell adhesion in the bloodstream. | drugbank.com |
| Sialoadhesin (CD169) | Binds to sialylated glycans on lymphocytes and other cells. | Cell-cell interaction in the immune system, pathogen recognition. | drugbank.com |
| Bacterial Transporters (e.g., NanT) | Recognize and internalize extracellular Neu5Ac. | Nutrient acquisition for bacteria. | wikipedia.org |
Regulation of Brain Plasticity and Neural Transmission
This compound is the most abundant sugar in the central nervous system, where it is integral to brain development and function. iucr.orgnih.gov It is a fundamental component of gangliosides and the polysialic acid chains attached to NCAM, both of which are critical for regulating neural plasticity. nih.govnih.gov
Polysialic acid, with its large hydrated volume and negative charge, modulates the spacing between neural cells. By reducing the adhesiveness of NCAM, it creates a permissive environment for structural changes in the brain, including cell migration, axon pathfinding, and the formation and remodeling of synapses. nih.gov This regulation of cell-cell interactions is essential for learning and memory. Studies have shown that the presence of polysialic acid is crucial for regulating synaptic plasticity. nih.gov
Gangliosides, enriched in neuronal membranes, also contribute to neural function by modulating the activity of ion channels and receptors involved in synaptic transmission. wikipedia.org The binding of neurotoxins, such as tetanus and botulinum toxins, to presynaptic membranes is enhanced by the presence of specific gangliosides, leading to the inhibition of neurotransmitter release. drugbank.com
Involvement in Fertilization Mechanisms
The process of fertilization involves a series of highly specific molecular recognition events between the sperm and the egg, with this compound playing a significant role. nih.govresearchgate.net The surfaces of both gametes are decorated with sialoglycoproteins. nih.gov The extracellular coat of the egg, the zona pellucida, is particularly rich in glycoconjugates that often terminate in sialic acids. nih.gov
These sialic acid residues are implicated in the initial binding of sperm to the egg. nih.gov In many species, sperm possess binding proteins that recognize specific sialylated glycans on the zona pellucida, facilitating adhesion and subsequent steps leading to fertilization. The dense negative charge provided by sialic acids on the gamete surface also helps in maintaining hydration, which is essential for cell viability and interaction. nih.gov
Furthermore, as sperm travel through the female reproductive tract, their own surface sialic acid content is modified. These changes are believed to be crucial for sperm capacitation, survival, and the ability to successfully navigate the female reproductive tract and bind to the oocyte. nih.gov While the precise nature of the essential carbohydrate structures can be species-dependent, the involvement of sialic acids in mediating gamete recognition is a recurring theme in reproductive biology. nih.govbiologists.com
N Acetyl Alpha Neuraminic Acid in Host Pathogen Interactions and Immune Modulation
Receptor Function for Viral and Bacterial Pathogens
The terminal position of N-Acetyl-alpha-neuraminic acid on host cell glycans makes it a prime target for pathogens seeking to initiate infection. nih.gov Both viruses and bacteria have evolved sophisticated mechanisms to recognize and bind to specific Neu5Ac linkages, facilitating their attachment to and subsequent entry into host cells. researchgate.net
Viral Attachment and Entry (e.g., Influenza Virus Hemagglutinin Specificity for Alpha-2,3- and Alpha-2,6-Linkages)
A classic example of pathogen-Neu5Ac interaction is the attachment of influenza viruses to host cells. wikipedia.org The viral surface protein, hemagglutinin (HA), functions as a lectin, binding to sialic acid residues on the host cell surface. nih.gov The specificity of this binding is a major determinant of the virus's host tropism. nih.govasm.org
Human influenza viruses preferentially bind to Neu5Ac linked to galactose via an alpha-2,6-glycosidic bond (α2,6-linked sialic acid), which is abundant in the human upper respiratory tract. asm.orgpnas.org In contrast, avian influenza viruses typically show a preference for alpha-2,3-linked sialic acid (α2,3-linked sialic acid), which is the predominant form in the avian intestinal tract. pnas.orgasm.org This differential receptor specificity is a critical barrier that often prevents avian viruses from efficiently transmitting to humans. asm.org However, mutations in the hemagglutinin protein can alter this binding preference, potentially enabling cross-species transmission and pandemic outbreaks. nih.gov For instance, the 1918 pandemic influenza virus hemagglutinin was found to possess the ability to bind to both α2,3- and α2,6-linkages, contributing to its high virulence. asm.org
Beyond influenza, other viruses also utilize sialic acids as receptors. For example, certain coronaviruses, like HCoV-OC43, recognize 9-O-acetylated sialic acids. rsc.org
Table 1: Viral Hemagglutinin Specificity for this compound Linkages
| Virus | Host | Predominant Neu5Ac Linkage Recognized | Reference |
|---|---|---|---|
| Human Influenza A Virus | Humans | Alpha-2,6 | pnas.org |
| Avian Influenza A Virus | Birds | Alpha-2,3 | asm.org |
| Swine Influenza A Virus | Swine | Alpha-2,3 and Alpha-2,6 | pnas.org |
Bacterial Adhesion and Invasion Mechanisms
Numerous bacterial pathogens exploit host Neu5Ac for adhesion and invasion, a critical first step in establishing an infection. nih.govmicrobiologyresearch.org Bacteria have evolved a diverse array of adhesins that specifically recognize and bind to sialylated host cell structures. nih.gov This interaction allows the bacteria to colonize mucosal surfaces and, in some cases, invade host tissues. For example, non-typeable Haemophilus influenzae (NTHi) expresses multiple adhesins with high specificity for sialic acid, facilitating its colonization of the respiratory tract. microbiologyresearch.org
Beyond its role in adhesion, many pathogenic and commensal bacteria can utilize host-derived sialic acid as a source of carbon and nitrogen. microbiologyresearch.orgnih.govresearchgate.net These bacteria produce enzymes called sialidases (or neuraminidases) that cleave terminal Neu5Ac residues from host glycoconjugates. researchgate.netmicrobiologyresearch.org The released sialic acid is then transported into the bacterial cell and catabolized. The ability to utilize sialic acid as a nutrient provides a significant competitive advantage to pathogens in the host environment, particularly in mucosal linings rich in sialylated mucins. nih.govnih.gov For instance, Vibrio cholerae, the causative agent of cholera, can efficiently grow on intestinal mucus by scavenging and metabolizing sialic acids. nih.gov
A key strategy employed by several successful pathogens is the decoration of their own cell surfaces with host-derived Neu5Ac. nih.govyork.ac.uk This process, known as molecular mimicry, allows the bacteria to camouflage themselves from the host immune system. iucr.orgresearchgate.net By coating their lipooligosaccharides (LOS) or capsular polysaccharides with sialic acid, bacteria can mimic the appearance of host cells, thereby avoiding recognition by immune effectors. iucr.orgoup.com Pathogens like Neisseria meningitidis, Haemophilus influenzae, and Campylobacter jejuni are well-known for this tactic. iucr.org This sialylation of surface structures can interfere with the activation of the alternative complement pathway and inhibit phagocytosis. oup.comnih.gov
To utilize scavenged Neu5Ac, either as a nutrient or for surface modification, bacteria must first transport it across their cell membrane(s). wikipedia.org Bacteria have evolved a variety of specialized transporter systems for this purpose. whiterose.ac.ukportlandpress.com These transporters are crucial for the survival and virulence of many pathogens. nih.gov The main families of bacterial sialic acid transporters include:
The Major Facilitator Superfamily (MFS): The NanT protein in Escherichia coli is a well-characterized MFS transporter that mediates the uptake of Neu5Ac. whiterose.ac.ukportlandpress.com
Tripartite ATP-independent Periplasmic (TRAP) Transporters: The SiaPQM transporter in Haemophilus influenzae is a high-affinity TRAP system essential for scavenging low concentrations of sialic acid from the host environment. nih.govwhiterose.ac.uk
ATP-Binding Cassette (ABC) Transporters: The SatABCD transporter in Haemophilus ducreyi is an example of an ABC transporter involved in sialic acid uptake. wikipedia.orgportlandpress.com
Sodium Solute Symporter (SSS) Family: SiaT transporters, which belong to the SSS family, are found in a wide range of both Gram-positive and Gram-negative bacteria. nih.gov
Table 2: Examples of Bacterial Neu5Ac Transporters
| Bacterium | Transporter System | Type | Reference |
|---|---|---|---|
| Escherichia coli | NanT | MFS | whiterose.ac.uk |
| Haemophilus influenzae | SiaPQM | TRAP | nih.gov |
| Haemophilus ducreyi | SatABCD | ABC | portlandpress.com |
| Pasteurella multocida | SiaPQM | TRAP | whiterose.ac.uk |
| Corynebacterium glutamicum | SatABCD | ABC | portlandpress.com |
Pathogen Immune Evasion Strategies
The display of Neu5Ac on pathogen surfaces is a powerful immune evasion strategy. microbiologyresearch.orgnih.gov This molecular mimicry allows pathogens to be perceived as "self" by the host's immune system, thereby preventing an effective immune response. oup.com One of the primary mechanisms by which surface sialylation confers immune protection is through the recruitment of host complement regulatory proteins, such as Factor H (FH). frontiersin.org FH is a key inhibitor of the alternative complement pathway, and its binding to sialylated pathogen surfaces prevents the deposition of complement components that would otherwise lead to bacterial lysis and phagocytosis. nih.govfrontiersin.org Pathogens like Neisseria gonorrhoeae and Neisseria meningitidis sialylate their lipooligosaccharides to enhance FH binding and resist complement-mediated killing. nih.govfrontiersin.org
Furthermore, the interaction of bacterial surface sialic acids with sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells can modulate immune responses. nih.gov For instance, engagement of inhibitory Siglecs can lead to a dampening of immune cell activation, further contributing to the pathogen's survival. nih.govmdpi.com
Advanced Research Methodologies and Analytical Techniques for N Acetyl Alpha Neuraminic Acid
Spectroscopic Methods
Spectroscopic techniques offer powerful tools for the structural elucidation and quantification of N-acetyl-alpha-neuraminic acid and its derivatives.
Quantitative Nuclear Magnetic Resonance (qNMR) for Derivative Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust and accurate method for the analysis of this compound derivatives, particularly acetylated forms like 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂) and 4-O-acetyl-N-acetylneuraminic acid (Neu4,5Ac₂). fao.orgresearchgate.net These acetylated derivatives have gained attention as potential biomarkers for diseases such as cancer. nih.gov The challenge in their analysis has been the limited availability of commercial quantitative standards. nih.gov
To address this, researchers have synthesized these derivatives and utilized qNMR for their precise quantification. fao.orgresearchgate.net The principle of qNMR relies on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. core.ac.uk By comparing the integral of a target analyte's signal to that of a known concentration of an internal standard, an accurate concentration of the analyte can be determined. researchgate.netcore.ac.uk
Table 1: Synthesis and qNMR Analysis of Acetylated this compound Derivatives
| Derivative | Synthesis Steps | Overall Yield (%) | Analytical Method |
| Neu5,9Ac₂ | 1 | 68 | qNMR |
| Neu4,5Ac₂ | 4 | 39 | qNMR |
This table summarizes the synthetic efficiency and analytical validation method for key acetylated derivatives of this compound.
Chromatographic and Mass Spectrometric Approaches
The combination of chromatography and mass spectrometry provides highly sensitive and specific methods for the separation and identification of this compound and its complex derivatives.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Lactone Derivatives
Intramolecular lactones of this compound are a subclass of sialic acid derivatives that may serve as important indicators of physiological and pathological conditions. researchgate.net However, their inherent instability in aqueous solutions makes their detection and quantification challenging. researchgate.net High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has been instrumental in overcoming these analytical hurdles. researchgate.netdntb.gov.ua
A recently developed HPLC-MS method allows for the simultaneous detection of the 1,7-lactone of N-acetylneuraminic acid, its γ-lactone derivative, and this compound itself. researchgate.net This method utilizes a reversed-phase C18 column for separation. researchgate.net The stability of the 1,7-lactone was found to be significantly influenced by the solvent composition and temperature. For instance, in an aqueous solution at room temperature, the 1,7-lactone degrades almost completely within 5 hours. nih.gov However, its stability is considerably higher when stored in acetonitrile (B52724) at 4°C. nih.gov
The use of an isotopically labeled internal standard, [¹³C₃]Neu5Ac, enhances the quantitative accuracy of the HPLC-MS method. nih.gov This advanced analytical approach provides a more reliable means of identifying and quantifying these labile derivatives in biological fluids, moving beyond previous methods that were prone to misidentification. researchgate.net
Table 2: Stability of this compound 1,7-Lactone under Different Conditions
| Solvent | Temperature | Degradation after 5 hours (%) |
| Water | Room Temperature | 95 |
| Water | 4°C | 20 |
| Acetonitrile | 4°C | 10 |
This table illustrates the significant impact of solvent and temperature on the stability of the 1,7-lactone derivative of this compound, as determined by HPLC-MS analysis.
Ultra-Performance Liquid Chromatography with Mass Spectrometry and Fluorescence Detection (UPLC-MS/FLD) for Oligosaccharide Quantification
Ultra-Performance Liquid Chromatography (UPLC) combined with both Mass Spectrometry (MS) and Fluorescence Detection (FLD) offers a powerful platform for the detailed characterization and quantification of oligosaccharides containing this compound. cambridge.org This technique is particularly valuable for analyzing complex mixtures of oligosaccharides found in biological samples like milk. cambridge.org
In this method, the oligosaccharides are first labeled with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), to enhance detection sensitivity. cambridge.org The labeled oligosaccharides are then separated using a specialized column, such as a Waters BEH Glycan column, which is designed for hydrophilic interaction liquid chromatography (HILIC). cambridge.org The separated oligosaccharides are detected by a fluorescence detector and their identities are confirmed by an in-line mass spectrometer. cambridge.org
This UPLC-MS/FLD approach allows for the comprehensive profiling of both neutral and acidic oligosaccharides, including those terminated with this compound. cambridge.org The high resolution and sensitivity of UPLC provide a significant advantage over traditional HPLC methods, enabling the separation and quantification of a wider range of oligosaccharide structures in a shorter analysis time. nih.govlodz.pl
Enzymatic Assays
Enzymatic assays provide a highly specific and sensitive means of quantifying this compound.
Coupled Enzymatic Methods for Quantification (e.g., with Lactate (B86563) Dehydrogenase or Pyruvate (B1213749) Oxidase)
Coupled enzymatic assays are widely used for the determination of this compound concentrations. nih.gov These methods rely on a series of linked enzymatic reactions that ultimately produce a measurable product. A common approach involves the use of N-acetylneuraminate lyase (NAL), which catalyzes the cleavage of Neu5Ac into pyruvate and N-acetyl-D-mannosamine. nih.govacs.org
The pyruvate produced in this reaction can then be quantified through a subsequent enzymatic reaction. nih.gov One such method couples the NAL reaction with lactate dehydrogenase (LDH). acs.orgnih.gov In the presence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), LDH reduces pyruvate to lactate, causing a decrease in absorbance at 340 nm as NADH is oxidized to NAD+. nih.gov The rate of this absorbance change is directly proportional to the amount of pyruvate, and therefore to the initial amount of this compound. nih.gov
Alternatively, the pyruvate can be measured using pyruvate oxidase. nih.gov For the analysis of total sialic acid in glycoconjugates, a preliminary step using a sialidase (neuraminidase) is required to release the terminal this compound residues. kobe-u.ac.jp These coupled enzymatic methods offer a robust and specific alternative to colorimetric and other chemical assays for the quantification of this compound in various biological samples. nih.govkobe-u.ac.jp
Table 3: Enzymes Used in Coupled Assays for this compound Quantification
| Enzyme | Role |
| Sialidase (Neuraminidase) | Releases terminal Neu5Ac from glycoconjugates |
| N-Acetylneuraminate Lyase (NAL) | Cleaves Neu5Ac to pyruvate and N-acetyl-D-mannosamine |
| Lactate Dehydrogenase (LDH) | Reduces pyruvate to lactate, coupled with NADH oxidation |
| Pyruvate Oxidase | Oxidizes pyruvate |
This table outlines the key enzymes and their functions in the coupled enzymatic assays for the quantification of this compound.
Sialidase-Coupled Assays for Total Sialic Acid Determination
Sialidase-coupled assays are a common and effective method for quantifying the total amount of this compound (Neu5Ac) in various samples, including glycoproteins and other glycoconjugates. These assays rely on the enzymatic release of sialic acid from the glycoconjugate, which is then measured in a subsequent reaction.
A prevalent approach involves the use of a broad-spectrum sialidase, also known as neuraminidase, which cleaves the α-(2→3, 2→6, 2→8, and 2→9) glycosidic linkages to liberate free Neu5Ac. sigmaaldrich.com Once released, the free Neu5Ac is acted upon by N-acetylneuraminic acid aldolase (B8822740). This enzyme catalyzes the conversion of Neu5Ac into pyruvic acid and N-acetyl-D-mannosamine. The subsequent quantification of pyruvate is typically achieved through a reaction involving lactic dehydrogenase, which reduces pyruvate to lactic acid while simultaneously oxidizing β-NADH to β-NAD. The decrease in absorbance at 340 nm, corresponding to the consumption of β-NADH, is directly proportional to the amount of Neu5Ac originally present in the sample. sigmaaldrich.com This method is sensitive, with a detection range of 1–200 nmoles of Neu5Ac. sigmaaldrich.com
For more specific applications, the choice of sialidase can be tailored. For instance, four main types of mammalian sialidases (Neu1, Neu2, Neu3, and Neu4) exhibit different substrate specificities and optimal pH ranges, which can be exploited for analytical purposes. nih.gov
A widely used artificial substrate in these assays is 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA). nih.gov The action of sialidase on this substrate releases the fluorophore 4-methylumbelliferone (B1674119) (4-MU), which can be easily quantified by fluorescence measurement, providing a highly sensitive detection method. nih.govggc.org
Table 1: Components and Principles of a Sialidase-Coupled Assay for Total this compound
| Component | Function | Detection Method |
|---|---|---|
| Broad-spectrum Sialidase (Neuraminidase) | Releases Neu5Ac from glycoconjugates. sigmaaldrich.com | - |
| N-Acetylneuraminic Acid Aldolase | Converts free Neu5Ac to pyruvic acid. sigmaaldrich.com | - |
| Lactic Dehydrogenase | Reduces pyruvic acid to lactic acid, oxidizing β-NADH. sigmaaldrich.com | Spectrophotometry (Absorbance at 340 nm) sigmaaldrich.com |
| 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA) | Artificial substrate that releases a fluorophore upon cleavage. nih.gov | Fluorometry nih.gov |
Assays for Sialidase Activity Detection and Quantification
Assays designed to detect and quantify sialidase activity are crucial for understanding the role of these enzymes in various biological processes. These methods typically measure the rate at which a sialidase can cleave a terminal sialic acid residue from a substrate. nih.govsigmaaldrich.com
The activity is often determined by a coupled enzymatic reaction where the released sialic acid leads to the formation of a colorimetric or fluorometric product. sigmaaldrich.com The intensity of the color or fluorescence is directly proportional to the sialidase activity in the sample. sigmaaldrich.com Such assays have linear detection ranges, for instance, 0.1-10 units/L for colorimetric detection at 570 nm and 0.01-2 units/L for fluorometric detection (excitation at 530 nm, emission at 585 nm). sigmaaldrich.com
The choice of substrate is critical and depends on the specific sialidase being investigated. Mammalian sialidases, for example, have distinct properties:
Neu1 , primarily a lysosomal enzyme, is often assayed using membrane fractions. nih.gov
Neu2 is a cytosolic enzyme. nih.gov
Neu3 and Neu4 are also associated with membranes. nih.gov
The artificial substrate 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA) is versatile and can be used to determine the activity of Neu1, Neu2, and Neu4. nih.gov For Neu3, gangliosides are a much more effective substrate, yielding significantly higher activity. nih.gov When natural substrates like glycoproteins or gangliosides are used, the released sialic acid can be quantified using methods like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov
It is important to consider the optimal pH for each sialidase to ensure accurate activity measurements. For example, assays for NEU2 activity with a ganglioside substrate are typically performed in a buffer with a pH of 5.5–6.0. nih.gov
Table 2: Characteristics of Mammalian Sialidases for Activity Assays
| Sialidase | Subcellular Localization | Common Substrate(s) |
|---|---|---|
| Neu1 | Lysosomes, Membrane fractions nih.gov | 4MU-NeuAc nih.gov |
| Neu2 | Cytosol nih.gov | 4MU-NeuAc nih.gov |
| Neu3 | Membrane fractions nih.gov | Gangliosides nih.gov |
| Neu4 | Membrane fractions nih.gov | 4MU-NeuAc nih.gov |
Fluorometric Techniques
Fluorescent Tagging and Detection Strategies
Fluorescent tagging is a highly sensitive approach for the detection and quantification of this compound. A prominent method involves the derivatization of sialic acid with 1,2-diamino-4,5-methylenedioxybenzene (DMB). takara.co.kr This reaction forms a fluorescent derivative that can be readily analyzed by reverse-phase high-performance liquid chromatography (HPLC). The high sensitivity of this method allows for the detection of Neu5Ac down to the femtomole level. takara.co.kr The DMB labeling procedure is straightforward, typically involving the mixing of the sample with a DMB solution and an incubation period. takara.co.kr
Another innovative strategy is the development of genetically encoded nanosensors. One such example is the Fluorescent Indicator Protein for Sialic Acid (FLIP-SA). frontiersin.org This nanosensor is based on Förster Resonance Energy Transfer (FRET) and utilizes the sialic acid periplasmic binding protein (SiaP) from Haemophilus influenzae as the sensory component, flanked by an enhanced cyan fluorescent protein (ECFP) and a Venus fluorescent protein. frontiersin.org The binding of Neu5Ac to SiaP induces a conformational change that brings the two fluorophores closer, resulting in an increase in FRET. frontiersin.org This technology enables the real-time monitoring of intracellular Neu5Ac levels in both prokaryotic and eukaryotic cells, with a detection range from nanomolar to millimolar concentrations. frontiersin.org
Table 3: Comparison of Fluorescent Detection Strategies for this compound
| Technique | Principle | Key Reagents/Components | Detection Limit | Application |
|---|---|---|---|---|
| DMB Labeling with HPLC | Chemical derivatization to form a fluorescent compound. takara.co.kr | 1,2-diamino-4,5-methylenedioxybenzene (DMB) takara.co.kr | 57 fmol takara.co.kr | Quantification of free and bound sialic acid in various samples. takara.co.kr |
| FRET-based Nanosensor (FLIP-SA) | Conformational change upon Neu5Ac binding leads to a FRET signal. frontiersin.org | Sialic acid periplasmic binding protein (SiaP), ECFP, Venus frontiersin.org | Nanomolar to millimolar range frontiersin.org | Real-time analysis of intracellular Neu5Ac in living cells. frontiersin.org |
Fluorescence Microscopy for Visualization of Sialic Acid-Containing Molecules
Fluorescence microscopy provides a powerful tool for visualizing the distribution of sialic acid-containing molecules on the surface of cells. A chemoenzymatic labeling strategy can be employed for this purpose. This method involves the specific removal of sialic acids from the cell surface using sialidases. Subsequently, a specific glycosyltransferase is used to attach a chemically tagged monosaccharide to the newly exposed glycans. This tag can then be visualized using a fluorescent probe.
For instance, to confirm the presence of sialylation, cells can be treated with sialidases, which would be expected to abolish the fluorescence signal from a sialic acid-specific labeling method. researchgate.net This differential labeling approach allows for the specific visualization of sialylated glycoconjugates. This technique is instrumental in studying the role of sialic acids in cell-cell recognition and other biological phenomena. researchgate.net
Electroanalytical Methods
Electrochemical Assays (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Electroanalytical methods offer a rapid, sensitive, and cost-effective alternative for the quantification of this compound. These techniques are often based on the electrochemical properties of Neu5Ac itself or on competitive binding assays.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are two commonly employed techniques. In one approach, gold-modified screen-printed carbon electrodes (Au-SPCEs) are used for the direct electrochemical detection of Neu5Ac. ui.ac.idresearchgate.net Using CV in a phosphate (B84403) buffer solution (pH 7.6), Neu5Ac exhibits oxidation and reduction peaks at approximately +0.6 V and +0.1 V (vs. Ag/AgCl), respectively. ui.ac.idresearchgate.net The peak currents increase linearly with the concentration of Neu5Ac, allowing for its quantification. ui.ac.idresearchgate.net
A non-enzymatic assay has been developed using a redox indicator displacement assay (RIDA) strategy. This method utilizes the competitive binding of Neu5Ac and a redox-active reporter, Alizarin Red S (ARS), to (thiophen-3-yl)boronic acid (TBA). rsc.orgrsc.org In the absence of Neu5Ac, ARS binds to TBA, resulting in a specific electrochemical signal. When Neu5Ac is introduced, it displaces ARS from TBA, leading to a change in the voltammetric signal that is proportional to the Neu5Ac concentration. rsc.orgrsc.org This assay is tunable by pH and has demonstrated a linear range for Neu5Ac quantification from 1 to 10 mM with a limit of detection of 0.63 mM using DPV. rsc.orgrsc.org Another enzyme-free electrochemical method employs ferroceneboronic acid (FcBA) as a chemoreceptor for the rapid assay of Neu5Ac, with a linear dynamic range of 0.1-5.5 mM and a limit of detection of 30 µM. maynoothuniversity.ie
Table 4: Parameters for Electrochemical Assays of this compound
| Technique | Electrode | Principle | Key Parameters | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Gold-modified screen-printed carbon electrode (Au-SPCE) ui.ac.idresearchgate.net | Direct oxidation and reduction of Neu5Ac. ui.ac.idresearchgate.net | Potential range: Varies; Oxidation peak: ~+0.6 V, Reduction peak: ~+0.1 V (vs. Ag/AgCl). ui.ac.idresearchgate.net | 0 - 200 µM ui.ac.idresearchgate.net | 35.77 µM (oxidation), 51.05 µM (reduction) ui.ac.idresearchgate.net |
| Differential Pulse Voltammetry (DPV) | Glassy carbon electrode rsc.orgrsc.org | Redox Indicator Displacement Assay (RIDA) with TBA and ARS. rsc.orgrsc.org | Estep = 0.004 V, Epulse = 0.05 V, tpulse = 20 ms, Scan rate = 0.05 V s-1. rsc.org | 1 - 10 mM rsc.orgrsc.org | 0.63 mM rsc.orgrsc.org |
| Voltammetry | Not specified | Chemoreceptor-based detection. maynoothuniversity.ie | Not specified | 0.1 - 5.5 mM maynoothuniversity.ie | 30 µM maynoothuniversity.ie |
Chemoreceptor Binding Assays for Detection
Chemoreceptor binding assays offer a sensitive and selective means of detecting and quantifying this compound. One innovative approach utilizes a redox indicator displacement assay (RIDA) strategy. rsc.org This non-enzymatic electrochemical method is founded on the competition between Neu5Ac and a redox-active indicator, such as Alizarin Red S (ARS), for a synthetic chemoreceptor, like (thiophen-3-yl)boronic acid (TBA). rsc.orgrsc.org
In this system, the binding of the boronic acid to the diol functionalities of the indicator results in a measurable electrochemical signal. When Neu5Ac is introduced, it displaces the indicator from the chemoreceptor, causing a change in the signal that is proportional to the concentration of Neu5Ac. rsc.org This method has demonstrated tunable ratiometric quantitation of Neu5Ac in the millimolar range, with a limit of detection of 0.63 mM using differential pulse voltammetry. rsc.orgrsc.org The specificity of these assays can be optimized by adjusting the pH, which influences the binding affinities of the competing species. rsc.org
Structural Biology Approaches
Structural biology provides atomic-level insights into the interactions of this compound with proteins, which is crucial for understanding its biological functions and for designing targeted therapeutics.
N-Acetylneuraminate lyase (NAL), also known as sialic acid aldolase, is a key enzyme in sialic acid metabolism, catalyzing the reversible cleavage of Neu5Ac into N-acetyl-D-mannosamine (ManNAc) and pyruvate. nih.govnih.govnih.gov X-ray crystallography has been instrumental in determining the three-dimensional structures of NAL from various bacterial sources, including Escherichia coli, Haemophilus influenzae, Pasteurella multocida, and Fusobacterium nucleatum. nih.govnih.govnih.govrcsb.org
These structural studies have revealed that NALs typically form a tetrameric quaternary structure, with each subunit possessing a (β/α)8 barrel, or TIM-barrel, fold. nih.govnih.govresearchgate.net The active site is located at the C-terminal end of this barrel. nih.gov High-resolution crystal structures, such as that of H. influenzae NAL determined to 1.60 Å, have provided detailed views of the enzyme's active site and the binding mode of substrate analogues. rcsb.org For instance, the structure of P. multocida NAL in complex with Neu5Ac and N-glycolylneuraminic acid (Neu5Gc) showed that both sialic acids bind in their open-chain ketone form, with every hydroxyl group forming hydrogen bonds with the enzyme. nih.gov
These crystal structures have been determined in both ligand-free forms and in complex with substrates or inhibitors, revealing the conformational changes that occur during catalysis. nih.govrcsb.orgresearchgate.net For example, the structure of F. nucleatum NanA has been solved in both a ligand-free state and with a pyruvate Schiff base intermediate, highlighting the catalytic mechanism. nih.govresearchgate.net
| Enzyme | Organism | Resolution (Å) | PDB ID |
| N-Acetylneuraminate Lyase | Haemophilus influenzae | 1.60 | 1F6K rcsb.org |
| N-Acetylneuraminate Lyase | Escherichia coli | 2.2 | Not specified nih.gov |
| N-Acetylneuraminate Lyase (FnNanA) | Fusobacterium nucleatum | 1.76 (ligand-bound) | Not specified nih.gov |
| N-Acetylneuraminate Lyase (FnNanA) | Fusobacterium nucleatum | 2.32 (ligand-free) | Not specified nih.gov |
| N-Acetylneuraminate Lyase (K164A mutant) | Pasteurella multocida | Not specified | Not specified nih.gov |
Beyond enzymes, the structural analysis of various proteins that bind to this compound is crucial for understanding its role in biological recognition. These proteins include transporters, viral hemagglutinins, and bacterial adhesins. iucr.orgrcsb.org
A notable example is the structural characterization of the extracytoplasmic solute receptor SiaP from nontypeable Haemophilus influenzae, which is part of a tripartite ATP-independent periplasmic (TRAP) transporter responsible for scavenging sialic acid from the host. wikipedia.orgrcsb.org The crystal structure of SiaP in complex with Neu5Ac, determined at a resolution of 1.4 Å, revealed a detailed picture of the binding pocket. rcsb.org The interaction is primarily driven by a network of hydrogen bonds and involves several buried water molecules. rcsb.org
Structural studies have also been conducted on sialic acid synthase (NeuB) from Neisseria meningitidis, which catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and N-acetylmannosamine to form Neu5Ac. nih.gov The crystal structure of NeuB revealed a unique domain-swapped homodimer, with each monomer containing a TIM barrel and a C-terminal domain with similarity to antifreeze proteins. nih.gov Structures of NeuB in complex with substrates have elucidated the binding modes and the essential role of a manganese ion in catalysis. nih.gov
When experimental structures are unavailable, homology modeling provides a powerful computational tool to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a protein with a known structure. oup.commdpi.comunina.it This approach has been successfully applied to study this compound-binding proteins.
For instance, homology modeling has been used to build a three-dimensional model of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK), which is involved in sialic acid biosynthesis. oup.com By comparing the sequence of the human enzyme to prokaryotic homologs with solved crystal structures, researchers were able to model the active sites and predict the structural effects of mutations associated with diseases like HIBM and sialuria. oup.com
Homology modeling has also been employed to predict the structure of kirkiin, a type 2 ribosome-inactivating protein (RIP), and to analyze its carbohydrate-binding sites. mdpi.com Furthermore, computational docking simulations, often used in conjunction with homology models, can predict the binding poses of this compound within a protein's active or binding site. uni-marburg.defrontiersin.org This combined approach has been used to identify potential binding sites for sialic acids on the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. frontiersin.org Molecular dynamics simulations can then be used to assess the stability of these predicted binding interactions. frontiersin.org
Glycan Microarray Technology
Glycan microarray technology has revolutionized the study of carbohydrate-binding proteins by enabling the high-throughput analysis of interactions between proteins and a large number of different glycan structures, including those terminating in this compound. frontiersin.orgebi.ac.ukfrontiersin.orgresearchgate.net These arrays consist of a library of synthetic or natural glycans immobilized on a solid surface. frontiersin.orgresearchgate.net
These microarrays are instrumental in defining the binding specificities of lectins, antibodies, and viral proteins. frontiersin.orgfrontiersin.org For example, glycan arrays have been used to differentiate the binding preferences of plant lectins like Sambucus nigra agglutinin (SNA), which preferentially binds to α2,6-linked sialic acids, and Maackia amurensis lectin I (MAL-I), which shows affinity for α2,3-linked sialic acids. frontiersin.org
Glycan microarrays have also been crucial in influenza virus research, helping to identify that different strains of the virus recognize both sialylated and phosphorylated oligomannose-type N-glycans. frontiersin.orgfrontiersin.org Furthermore, these arrays can be used to study the repertoire of anti-glycan antibodies in human immunoglobulin preparations, revealing specificities for both microbial and host glycans. ebi.ac.uk The technology allows for the comparative analysis of binding to different forms of sialic acid, such as N-acetyl (Neu5Ac) and N-glycolyl (Neu5Gc) derivatives, providing insights into species-specific interactions. frontiersin.orgresearchgate.net
Chemoenzymatic Synthetic Methodologies
The synthesis of this compound and its derivatives is essential for many of the research applications described above. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, have proven to be highly effective for producing these complex molecules. nih.govdoi.orgtue.nlacs.org
A key enzyme in these synthetic strategies is N-acetylneuraminate lyase (NAL), which catalyzes the reversible aldol (B89426) condensation of pyruvate with N-acetyl-D-mannosamine (ManNAc) or its derivatives. nih.govtue.nlacs.org By using an excess of one of the starting materials, the reaction equilibrium can be shifted towards the synthesis of the desired sialic acid derivative. tue.nl This method has been used to synthesize a variety of N-functionalized Neu5Ac analogues. tue.nl
To improve the efficiency and reusability of the enzyme, NAL can be immobilized on a solid support, such as Immobead 150P. tue.nl This immobilized enzyme can then be used in continuous flow reactors, allowing for a more efficient and scalable synthesis of Neu5Ac derivatives with conversions reaching up to 82%. tue.nl
Controlled Synthesis of this compound and its Derivatives
The controlled synthesis of this compound (Neu5Ac) and its derivatives is crucial for advancing research into their biological functions and therapeutic potential. Both chemical and chemoenzymatic strategies have been developed to access a wide array of structurally diverse sialic acid analogues. These methods allow for the specific modification of the Neu5Ac scaffold, enabling the synthesis of derivatives that are difficult to obtain from natural sources.
Chemoenzymatic synthesis is a powerful approach that combines the selectivity of enzymes with the versatility of chemical reactions. A common strategy involves the use of N-acetylneuraminate lyase (NAL), which catalyzes the reversible aldol condensation of pyruvate with N-acetyl-D-mannosamine (ManNAc) or its derivatives. tue.nl By using an excess of a modified ManNAc derivative or pyruvate, the reaction equilibrium can be shifted towards the synthesis of the desired Neu5Ac analogue. tue.nl This approach has been successfully employed for the synthesis of various N-substituted Neu5Ac derivatives. For instance, a flow chemistry setup using immobilized NAL has been developed for the efficient and continuous production of these compounds with conversions ranging from 48-82%. tue.nl
Fluorinated derivatives of Neu5Ac are of particular interest due to the unique properties that fluorine can impart to biological molecules. The synthesis of 3-fluorosialic acids has been achieved through the NAL-catalyzed reaction of various N-acyl-D-mannosamine derivatives with fluoropyruvate. nih.govacs.org This enzymatic step yields the desired fluorinated sialic acids with good control over the stereochemistry at the C-3 position. nih.gov
The synthesis of O-acetylated Neu5Ac derivatives has also been a focus of research, as O-acetylation plays a significant role in modulating the biological activity of sialoglycoconjugates. acs.org Regioselective acetylation can be challenging, but methods have been developed to achieve this with high precision. One such method involves the use of regioselective silyl (B83357) exchange technology, which allows for the controlled placement of acetyl groups at specific positions on the Neu5Ac molecule. acs.org For example, reaction of a per-O-silylated Neu5Ac ester with acetic acid and acetic anhydride (B1165640) promotes a regioselective exchange of silyl ethers for acetates. acs.org Another approach for the synthesis of N-acetyl-9-O-acetylneuraminic acid involves phase-transfer-catalyzed glycosidation followed by regioselective acetylation using N,N-dimethylacetamide dimethyl acetal, which exclusively acetylates the hydroxyl group at position 9. nih.gov
Alkylated derivatives, such as 4-O-alkylated Neu5Ac analogues, have also been synthesized to explore their potential as inhibitors of viral neuraminidases. acs.orgdiva-portal.org The synthesis of these compounds often involves the use of protecting groups to selectively alkylate the C4-hydroxyl group. For example, a multi-step synthesis starting from a protected Neu5Ac derivative can be used to introduce an alkyl group at the 4-position, followed by deprotection to yield the final product. acs.org
The following table summarizes various synthetic approaches for Neu5Ac derivatives:
Table 1: Controlled Synthesis of this compound Derivatives| Derivative Type | Starting Material(s) | Key Reagents/Enzymes | Yield | Reference(s) |
|---|---|---|---|---|
| N-functionalized Neu5Ac | N-acetyl-D-mannosamine, Pyruvate | Immobilized N-acetylneuraminate lyase (NAL) | 48-82% | tue.nl |
| 3-Fluoro-N-acylneuraminic acids | N-acyl-D-mannosamine derivatives, Sodium fluoropyruvate | N-acetylneuraminate lyase (NAL) | 22-99% | nih.govacs.org |
| Partially O-acetylated Neu5Ac | Per-O-silylated Neu5Ac ester | Acetic acid, Acetic anhydride | High | acs.org |
| N-acetyl-9-O-acetylneuraminic acid α-p-aminophenylthioketoside | N-acetylneuraminic acid | Phase-transfer catalyst, N,N-dimethylacetamide dimethyl acetal | - | nih.gov |
| 4-O-alkylated Neu5Ac | Protected N-acetylneuraminic acid derivative | Alkyl halides/sulfonates, NaH | Up to 70% | acs.orgdiva-portal.org |
| 4-O-propargylated Neu5Ac | Methyl (Methyl 5-acetamido-7,8,9-tri-O-acetyl-3,5-dideoxy-d-glycero-α-d-galacto-2-nonulopyranosid)onate | Propargyl bromide, NaH | 50% | acs.org |
Enzyme Engineering for Modified Substrate Specificity
Enzyme engineering has emerged as a powerful tool to tailor the substrate specificity of enzymes involved in this compound (Neu5Ac) metabolism, particularly N-acetylneuraminate lyase (NAL). By modifying the amino acid sequence of NAL, researchers can create variants with altered or enhanced activity towards non-natural substrates, thereby expanding the range of sialic acid analogues that can be synthesized.
One successful strategy is structure-guided saturation mutagenesis. oup.com In this approach, specific amino acid residues in the enzyme's active site, identified through structural analysis, are systematically replaced with all other 19 canonical amino acids. oup.com For example, saturation mutagenesis at positions D191, E192, and S208 of the E. coli NAL was performed to improve its activity towards bulky dipropylamide substrates. oup.com The resulting libraries of enzyme variants are then screened for improved catalytic efficiency with the target substrate. This method led to the identification of the E192N mutant, which showed a significant increase in activity towards a dipropylamide substrate compared to the wild-type enzyme. oup.com
Another innovative approach involves the incorporation of non-canonical amino acids (Ncas) into the enzyme's active site. whiterose.ac.uk This technique allows for the introduction of novel chemical functionalities not present in the 20 standard amino acids. For instance, a chemical mutagenesis strategy has been used to incorporate various Ncas at different positions within the active site of S. aureus NAL. whiterose.ac.uk Screening of these chemically modified enzymes revealed a variant containing 2,3-dihydroxypropyl cysteine at position 190 (Phe190Dpc) with significantly increased activity for the aldol condensation of erythrose and pyruvate. whiterose.ac.uk This enhanced activity was not achievable with any of the 20 natural amino acids at that position. whiterose.ac.uk
Directed evolution is another powerful technique used to modify enzyme specificity. This process involves rounds of random mutagenesis of the gene encoding the enzyme, followed by screening or selection for variants with the desired activity. Through directed evolution, an E. coli D-sialic acid aldolase was successfully converted into an efficient L-KDO (3-deoxy-D-manno-octulosonate) aldolase. nih.gov After five rounds of error-prone PCR and screening, the evolved enzyme exhibited a greater than 1,000-fold improvement in the specificity constant ratio for L-KDO versus D-sialic acid. nih.gov
The following table provides a summary of engineered NAL variants and their modified substrate specificities:
Table 2: Engineered N-Acetylneuraminate Lyase (NAL) Variants with Modified Substrate Specificity| Enzyme/Variant | Mutation(s) | Target Substrate(s) | Key Kinetic Parameter Changes | Reference(s) |
|---|---|---|---|---|
| E. coli NAL | E192N | Dipropylamide aldehyde | 49-fold increase in catalytic efficiency (kcat/Km) | oup.com |
| S. aureus NAL | Phe190Dpc (non-canonical) | Erythrose | ~30-fold switch in substrate specificity from ManNAc to erythrose; ~10-fold higher kcat(app) with erythrose compared to wild-type with ManNAc | whiterose.ac.uk |
| E. coli D-sialic acid aldolase | 8 mutations (evolved) | L-KDO (3-deoxy-D-manno-octulosonate) | >1000-fold improved ratio of specificity constant [kcat/Km (L-KDO)]/[kcat/Km (D-sialic acid)] | nih.gov |
| E. coli D-sialic acid aldolase | V251A | L-arabinose, D-glucoheptose | Altered Km values, indicating modified substrate binding | nih.gov |
| Wild-type NAL | - | Fluoropyruvate, ManNAc | Catalyzes reaction to form fluorinated Neu5Ac analogues, kcat/Km for cleavage of fluorinated product is much lower than for Neu5Ac | rsc.orgrsc.org |
| C. glutamicum NAL (CgNal) | Naturally occurring variant | ManNAc, Pyruvate | Highest kcat/Km values for ManNAc and pyruvate among reported NALs, favoring synthesis | nih.gov |
| Mycoplasma NAL (MyNal) | Naturally occurring variant | ManNAc, Pyruvate | Very low Km for synthesis, indicating high substrate affinity | nih.gov |
Research Frontiers and Future Perspectives on N Acetyl Alpha Neuraminic Acid
Development of Targeted Therapeutic Modalities
The unique biological functions of N-Acetyl-alpha-neuraminic acid have made it a focal point for the development of innovative therapeutic strategies. From antiviral drugs to novel antimicrobial agents and vaccine candidates, the versatile nature of this sialic acid is being harnessed to combat a range of diseases.
Engineering Enzymes for Novel Sialic Acid Derivatives
The synthesis of structurally diverse sialic acids and their derivatives is crucial for developing new therapeutic agents. researchgate.net Researchers are actively engineering enzymes, such as N-acetyl-D-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid aldolase (B8822740), to create novel sialic acid analogues. researchgate.netresearchgate.net By overexpressing these enzymes in engineered bacteria like Escherichia coli, scientists can achieve high-yield production of Neu5Ac and its derivatives. researchgate.netresearchgate.net This chemoenzymatic approach allows for the synthesis of sialic acids with modifications at various positions, which can then be used to create compounds with altered biological activities. acs.orgnih.gov
The flexible substrate tolerance of these engineered enzymes enables the conversion of a wide array of simple sugars into various sialic acid-related compounds through scalable fermentation processes. researchgate.net This methodology is not only efficient but also provides access to complex sialic acid-containing glycans (sialyloligosaccharides) and their derivatives, which can be further utilized in therapeutic development. researchgate.net The ability to generate these novel derivatives is essential for creating new antiviral drugs and other targeted therapies. researchgate.netoup.com
Exploiting this compound in Biotechnology Tools
Beyond direct therapeutic applications, this compound is a valuable component in the development of sophisticated biotechnology tools. One-pot multienzyme (OPME) systems are a prime example, enabling the efficient synthesis of various sialosides. acs.orgnih.gov These systems can incorporate different forms of sialic acid into glycans, facilitating the study of their biological functions and the development of inhibitors for enzymes like sialidases. nih.gov
Furthermore, the introduction of chemically reactive groups, such as ketones and azides, into cell surface sialoglycans through metabolic engineering with modified sialic acid precursors has opened up new avenues for research. oup.com This technique allows for the creation of artificial cellular receptors, which can be used for applications like virus-mediated gene transfer. oup.com The ability to modify cell surfaces in this manner provides a powerful tool for understanding carbohydrate receptor interactions in their natural environment. oup.com
This compound as a Precursor for Antiviral Drugs
This compound is a critical precursor in the synthesis of several key antiviral drugs, most notably the neuraminidase inhibitors zanamivir (B325) and oseltamivir, which are used to treat influenza infections. nih.govnih.govresearchgate.net These drugs work by mimicking sialic acid and blocking the active site of the viral neuraminidase enzyme, preventing the release of new virus particles from infected cells. drugbank.com
The development of efficient methods for the large-scale production of Neu5Ac is therefore of significant interest to the pharmaceutical industry. researchgate.net Whole-cell biocatalysis, using engineered bacteria, has emerged as a promising approach to meet this demand, offering a more sustainable and cost-effective alternative to traditional chemical synthesis. researchgate.net The ongoing research in this area aims to further optimize these processes to ensure a stable supply of this essential antiviral precursor. researchgate.net
Design of Antimicrobial Agents Targeting this compound-Binding Proteins
Many pathogenic bacteria utilize this compound from their host to aid in their survival and to evade the host's immune system. lu.se These bacteria have evolved specific transporter proteins to scavenge sialic acid from their environment. lu.seiucr.org This dependency presents a unique opportunity for the development of novel antimicrobial agents that specifically target these sialic acid-binding proteins. nih.goviucr.org
By designing molecules that block these transporters, it is possible to disrupt the bacteria's ability to acquire this crucial nutrient, thereby inhibiting their growth and virulence. lu.se Structure-based drug design has been employed to create sialic acid derivatives that show increased affinity for these bacterial transporters compared to the natural substrate. acs.org For example, derivatives with modifications at the 4-OH, 5-NHAc, and 9-OH positions have shown promise as inhibitors of the SiaT transporter in bacteria like Proteus mirabilis and Staphylococcus aureus. lu.seacs.org These inhibitors represent a promising new class of antibacterial drugs that could help combat the growing threat of antibiotic resistance. lu.seacs.org
Implications for Vaccine Design and Diagnostic Assay Development
The role of this compound in host-pathogen interactions has significant implications for both vaccine design and the development of diagnostic assays. ebi.ac.ukebi.ac.uk Since many viruses and bacteria use sialic acid as a receptor for attachment to host cells, understanding these interactions is crucial for creating effective vaccines that can block this initial step of infection. drugbank.com For instance, the development of vaccines against tetanus involves targeting the toxin's ability to bind to gangliosides, which contain sialic acid. mdpi.com
In the realm of diagnostics, sialic acids are being explored as capture ligands for the detection of viral proteins. acs.org For example, α,N-acetyl neuraminic acid has been used to detect the spike protein of SARS-CoV-2 in lateral flow diagnostic devices. acs.org This approach leverages the natural binding affinity between the viral protein and sialic acid to create a rapid and sensitive diagnostic tool. acs.org Furthermore, analyzing the repertoire of anti-carbohydrate antibodies, including those that recognize sialic acid, can provide valuable insights for vaccine design and the development of antibody-based therapies. ebi.ac.ukebi.ac.uk
Deeper Understanding of Molecular Recognition
The diverse biological roles of this compound are fundamentally governed by its molecular recognition by various proteins, such as lectins and antibodies. nih.goviucr.org The specific way in which Neu5Ac is presented on the cell surface, including the type of glycosidic linkage (α2,3-, α2,6-, or α2,8-), dictates its interaction with different receptors and subsequently influences biological outcomes. frontiersin.org For instance, human influenza viruses preferentially bind to α2,6-linked sialic acids, while avian influenza viruses favor α2,3-linkages. nih.gov
Elucidating the Interplay Between Protein Structure and this compound Recognition
The binding of this compound (Neu5Ac) to proteins is a critical event in a multitude of biological processes, ranging from cell-cell recognition and immune responses to host-pathogen interactions. nih.gov The specificity of these interactions is governed by the intricate interplay between the structure of Neu5Ac and the architecture of the protein's binding site. nih.gov Proteins that recognize sialic acids belong to diverse sequence and structural families, yet they share the common function of binding to this nine-carbon sugar. oup.com
A key principle in this recognition is the "Venus flytrap" mechanism, where the binding of Neu5Ac to a periplasmic binding protein, such as SiaP, induces a conformational change, causing two domains of the protein to converge and entrap the ligand. nih.govelifesciences.org This mechanism is a common feature observed in many ligand-binding proteins. elifesciences.org The interaction is often mediated by a network of hydrogen bonds between the hydroxyl groups of Neu5Ac and the amino acid residues within the binding pocket. nih.govnih.gov For instance, in the tripartite ATP-independent periplasmic (TRAP) transporter, the C1-carboxylate group of Neu5Ac interacts with specific serine residues, an interaction critical for transport. elifesciences.org
The diversity in protein structures that bind Neu5Ac highlights the adaptability of molecular recognition. These proteins can range from viral hemagglutinins and bacterial toxins to mammalian selectins and siglecs. oup.comdrugbank.com Despite their structural differences, a common feature is the presence of a binding pocket that accommodates the key chemical features of Neu5Ac, including its carboxylate group, N-acetyl group, and glycerol (B35011) side chain.
Detailed Mapping of this compound Binding Sites
Detailed mapping of Neu5Ac binding sites is crucial for understanding the specificity of recognition and for the development of targeted therapeutics. X-ray crystallography and cryo-electron microscopy have been instrumental in providing high-resolution structures of Neu5Ac in complex with its binding proteins. elifesciences.orgnih.govrcsb.orgpnas.org
These studies have revealed the precise atomic interactions that govern binding. For example, the crystal structure of Neu5Ac-bound SiaP from Haemophilus influenzae determined to 1.4 Å resolution, has provided a detailed view of the binding pocket, showing numerous hydrogen bonds and the presence of buried water molecules that contribute to the binding thermodynamics. nih.gov Thermodynamic characterization of this interaction revealed that it is enthalpically driven, with a significant unfavorable entropic contribution, which is consistent with the highly ordered nature of the binding event. nih.gov
Furthermore, structural studies have identified key amino acid residues that are critical for binding. Site-directed mutagenesis of these residues can lead to a partial or complete loss of Neu5Ac binding, confirming their importance in the interaction. nih.gov In some proteins, such as influenza virus hemagglutinin, more than one binding site for sialic acid derivatives has been identified, suggesting more complex modes of interaction than previously understood. pnas.org The affinity for these secondary sites can be weaker than for the primary site. pnas.org
The comprehensive mapping of these binding sites not only deepens our understanding of biological recognition but also provides a blueprint for the design of inhibitors that could block these interactions, offering potential therapeutic strategies against pathogens that rely on sialic acid recognition.
Advancements in this compound Biosynthesis and Metabolic Engineering
The increasing demand for this compound in various industries has driven significant advancements in its biosynthesis and metabolic engineering to enable large-scale production. nih.gov
Overcoming Challenges in Large-Scale Industrial Production
Historically, the production of Neu5Ac relied on extraction from natural sources or chemical synthesis, which were often inefficient and costly. google.com Modern approaches focus on enzymatic and whole-cell biocatalysis, which offer more environmentally friendly and economically viable alternatives. nih.govresearchgate.net
One of the primary challenges in large-scale production is the cost and availability of the precursor, N-acetyl-D-mannosamine (ManNAc). google.commdpi.com To address this, researchers have developed chemoenzymatic and two-step enzymatic approaches starting from the more readily available N-acetyl-D-glucosamine (GlcNAc). nih.govresearchgate.net The two-step enzymatic process utilizes two key enzymes: N-acyl-D-glucosamine 2-epimerase (AGE) to convert GlcNAc to ManNAc, and N-acetylneuraminate lyase (NAL) to condense ManNAc with pyruvate (B1213749) to form Neu5Ac. nih.govnih.gov This two-enzyme cascade can be performed in a single pot, streamlining the production process. nih.gov
Whole-cell biocatalysis using engineered microorganisms, such as Escherichia coli, further simplifies production by eliminating the need for protein purification and the external addition of cofactors like ATP. nih.gov By co-expressing the genes for the necessary enzymes within a single bacterial strain, researchers have created efficient systems for Neu5Ac synthesis. mdpi.com For instance, a process coupling two engineered E. coli strains, one expressing AGE and the other Neu5Ac synthetase, has been successfully developed. nih.gov Further optimization has led to the construction of a single strain co-expressing both Neu5Ac aldolase and CMP-Neu5Ac synthetase for the large-scale production of CMP-Neu5Ac, the activated form of sialic acid. mdpi.com
Despite these advancements, challenges remain in optimizing metabolic pathways to prevent the formation of futile cycles that can reduce the yield of Neu5Ac. google.com For example, the degradation of Neu5Ac and ManNAc by native bacterial enzymes can create such cycles. google.com Future research will likely focus on further metabolic engineering to enhance the efficiency and yield of Neu5Ac production.
Exploration of Understudied Modifications
While this compound is the most common sialic acid, its biological activity can be modulated by various modifications. nih.gov The exploration of these understudied modifications is a burgeoning area of research.
Biological Implications of Specific O-Acetylation Patterns (e.g., C-4 O-Acetylation)
O-acetylation is the most prevalent modification of sialic acids in mammalian cells and can occur at the C-4, C-7, C-8, or C-9 positions. nih.govmdpi.com These modifications are highly regulated and tissue-specific, suggesting distinct biological roles. researchgate.net While much of the research has focused on O-acetylation at the C7-9 positions, the biological implications of C-4 O-acetylation are gaining more attention, particularly in the context of viral binding. mdpi.com
Specific O-acetylation patterns can significantly impact protein-sialic acid interactions. For instance, O-acetylation can mask the underlying sialic acid, preventing recognition by certain proteins, such as sialidases, thereby protecting glycoproteins from degradation. nih.gov Conversely, O-acetylation can also create new recognition sites for other proteins. researchgate.net The addition of an acetyl group increases the hydrophobicity of the sialoglycan, which can alter the biophysical properties of the cell surface and influence cell-cell interactions and immune recognition. researchgate.netnih.gov
In the context of the immune system, O-acetylation can negatively affect the binding of complement factor H and generally prevents recognition by the Siglec family of immunoreceptors. nih.gov In some bacteria, such as Group B Streptococcus, O-acetylation of the capsular polysaccharide is thought to play a role in immune evasion. pnas.org The specific roles of different O-acetylation patterns in health and disease are an active area of investigation, with potential implications for cancer, autoimmunity, and infectious diseases. researchgate.net
Functional Roles of Intramolecular Lactones
Intramolecular lactones of sialic acids are a subclass of derivatives that may serve as important indicators of physiological and pathological states. nih.govunisr.itnih.gov These lactones, such as the 1,7-lactone and γ-lactone of Neu5Ac, are formed by the intramolecular esterification of the carboxyl group with a hydroxyl group on the same molecule. nih.govnih.gov
The existence of these lactones in a free form in aqueous solutions is considered unlikely due to their inherent instability. nih.govunisr.itresearchgate.net However, their potential formation and function within specific biological microenvironments remain an intriguing possibility. The synthesis of stable, authentic reference standards for these lactones has been a significant recent advancement, enabling the development of more accurate analytical methods, such as HPLC-MS, for their detection and study. nih.govnih.govresearchgate.net
The functional roles of these intramolecular lactones are still largely speculative but are thought to be involved in modulating the recognition and signaling functions of sialic acids. nih.govnih.gov Their transient formation could potentially alter the conformation and charge of sialic acid, thereby influencing its interaction with binding partners. Further research is needed to elucidate the precise biological contexts in which these lactones are formed and to determine their specific functions.
Further Elucidation of Specific Roles in Physiological and Pathological Contexts
Future research on N-acetyl-α-neuraminic acid (Neu5Ac) is poised to delve deeper into its multifaceted roles in health and disease. While its importance as a terminal component of glycans is well-established, mechanistic investigations are needed to clarify its specific functions in various biological contexts, which could lead to more effective therapeutic interventions. mdpi.comresearchgate.net
Mechanistic Investigations in Nutritional and Metabolic Pathways
N-acetyl-α-neuraminic acid is a critical player in numerous metabolic and nutritional pathways, influencing everything from cellular energy metabolism to systemic glucose and lipid homeostasis. In vertebrate cells, the metabolism of Neu5Ac is a complex, compartmentalized process. It begins with biosynthesis in the cytosol, followed by conversion to its activated form, CMP-Neu5Ac, in the nucleus. This activated sugar is then transferred to glycans in the Golgi apparatus, transported to the cell surface, and eventually taken up into lysosomes for degradation and recycling of its metabolites. nih.gov
The biosynthesis of Neu5Ac in mammalian cells primarily originates from glucose. mdpi.com Through a series of enzymatic reactions, glucose is converted into uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). mdpi.com This precursor is then acted upon by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) to produce N-acetylmannosamine (ManNAc) and subsequently N-acetylmannosamine-6-phosphate. mdpi.com A condensation reaction with phosphoenolpyruvate (B93156) (PEP) yields N-acetylneuraminic-9-phosphate, which is then dephosphorylated to produce free Neu5Ac in the cytosol. mdpi.com
Mechanistic studies have begun to uncover the specific roles of Neu5Ac in metabolic diseases. For instance, elevated plasma levels of Neu5Ac have been identified as a metabolic marker for the progression of coronary artery disease. ahajournals.org Research indicates that Neu5Ac can trigger myocardial injury by binding to and activating the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. ahajournals.org Furthermore, studies using high-fat diet mouse models have shown that Neu5Ac intervention can improve glucose tolerance and reduce insulin (B600854) levels, suggesting a role in regulating glucose and lipid metabolism disorders via the gut-liver axis. rsc.org A high-fat diet may disrupt the body's sialic acid balance, and restoring it appears to positively influence the gut microbiota, maintain immune homeostasis, and reduce systemic inflammation. rsc.org
Beyond its role in mammalian metabolism, Neu5Ac is also a significant nutrient source for various bacteria, including pathogens. biocyc.orgwikipedia.org Bacteria have evolved sophisticated transport systems, such as the NanT protein in Escherichia coli and the SiaPQM TRAP transporter in Haemophilus influenzae, to scavenge Neu5Ac from their host's environment. wikipedia.org This highlights its importance in the context of host-pathogen interactions and nutritional microbiology.
Roles in Genetic Disorders Affecting Sialic Acid Metabolism
Inborn errors of metabolism involving N-acetyl-α-neuraminic acid underscore its critical physiological importance. researchgate.net These genetic disorders are broadly classified based on where the free sialic acid accumulates: in the cytoplasm or in the lysosomes. mhmedical.com
The primary cytoplasmic storage disorder is Sialuria , an extremely rare autosomal dominant condition. It is characterized by a massive overproduction and urinary excretion of free Neu5Ac. nih.gov This overproduction is due to a failure of the feedback inhibition mechanism of the GNE enzyme by CMP-Neu5Ac. mhmedical.com Patients with sialuria may present with coarse facial features, hepatosplenomegaly, and developmental delay. mhmedical.com
The more common genetic disorders are the lysosomal free sialic acid storage disorders (FSASD) , which are autosomal recessive conditions caused by mutations in the SLC17A5 gene. mdpi.commedlineplus.govresearchgate.net This gene encodes sialin (B1330336), a lysosomal membrane protein responsible for transporting free sialic acid out of the lysosome after the breakdown of sialoglycoconjugates. mdpi.commedlineplus.gov A defect in sialin leads to the accumulation of free Neu5Ac within the lysosomes. mdpi.comvalintermed.comnih.gov
FSASD represents a spectrum of clinical severity:
Infantile Free Sialic Acid Storage Disease (ISSD) : This is the most severe form, often presenting at birth with symptoms like nonimmune hydrops fetalis (abnormal fluid accumulation), hepatosplenomegaly, coarse facial features, severe developmental delay, and failure to thrive. mhmedical.commedlineplus.gov Life expectancy is significantly reduced, with many affected individuals not surviving past the first year of life. mhmedical.com
Salla Disease : First described in the Salla region of Finland, this is the mildest form of FSASD. mhmedical.comresearchgate.net Infants typically appear normal at birth but develop hypotonia, psychomotor delay, and ataxia during the first year. mhmedical.commedlineplus.gov While individuals have intellectual disabilities, the neurological decline is gradual, and many survive into adulthood. medlineplus.gov
Intermediate Severe Salla Disease : This form represents a phenotype with severity between that of Salla disease and ISSD. mdpi.commedlineplus.gov
Another significant genetic disorder affecting sialic acid metabolism is GNE Myopathy . This is an adult-onset hereditary muscle disorder caused by mutations in the GNE gene. mdpi.com The defect in the GNE enzyme, which is crucial for the biosynthesis of Neu5Ac, leads to progressive muscle weakness and wasting. mdpi.com
The table below summarizes key genetic disorders associated with N-acetyl-α-neuraminic acid metabolism.
| Disorder | Gene | Protein | Cellular Location of Defect | Primary Consequence |
| Sialuria | GNE | UDP-GlcNAc 2-epimerase/ManNAc kinase | Cytoplasm | Impaired feedback inhibition leading to Neu5Ac overproduction. mhmedical.com |
| Free Sialic Acid Storage Disease (FSASD) | SLC17A5 | Sialin | Lysosomal Membrane | Defective transport of Neu5Ac out of the lysosome, causing accumulation. mdpi.commedlineplus.gov |
| GNE Myopathy | GNE | UDP-GlcNAc 2-epimerase/ManNAc kinase | Cytoplasm | Defective biosynthesis of Neu5Ac. mdpi.com |
Q & A
Q. What enzymatic methods are used for the synthesis of N-Acetyl-alpha-neuraminic acid (Neu5Ac), and how are they optimized for laboratory-scale production?
Enzymatic synthesis typically employs Neu5Ac aldolase, which catalyzes the condensation of N-acetylmannosamine (ManNAc) and pyruvate. Key optimization parameters include pH (8.0–9.0 for aldolase activity), temperature (30–37°C), and substrate molar ratios (e.g., 1:2 ManNAc:pyruvate). Process integration with base-catalyzed epimerization steps can improve yields by recycling intermediates . Quantification of intermediates via HPLC or LC-MS ensures reaction monitoring .
Q. Which analytical techniques are most reliable for detecting and quantifying Neu5Ac in complex biological matrices?
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is preferred for its sensitivity (detection limits ~0.1 µM). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and mass spectrometry (ESI-MS or MALDI-TOF) are critical. Metrological traceability is ensured through certified reference materials (CRMs) and adherence to ISO/IEC 17025 guidelines .
Q. What is the structural role of Neu5Ac in viral glycoproteins, and how is it studied experimentally?
Neu5Ac serves as a receptor-binding moiety in influenza virus hemagglutinin (HA) and neuraminidase (NA). X-ray crystallography (e.g., PDB entries 2C4A and 3ZP3) reveals its binding conformation, while surface plasmon resonance (SPR) measures affinity constants () for HA-Neu5Ac interactions. Mutagenesis studies (e.g., A138V in H5N1 HA) assess the impact of residue changes on binding kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during chemoenzymatic synthesis of Neu5Ac?
Discrepancies in reaction rates or yields often arise from unaccounted side reactions (e.g., ManNAc epimerization or pyruvate decarboxylation). Systematic approaches include:
- Design of Experiments (DoE): Multivariate analysis to identify critical factors (e.g., pH, enzyme purity).
- Isotopic labeling: C-labeled substrates track carbon flow and identify bottlenecks.
- In-line monitoring: Raman spectroscopy or microcalorimetry provides real-time reaction profiles . Cross-validation with orthogonal methods (e.g., NMR vs. LC-MS) ensures data robustness .
Q. What strategies improve the scalability of Neu5Ac production in multi-enzyme cascades?
Key strategies include:
- Immobilization: Entrapment of aldolase in silica gels or covalent binding to magnetic nanoparticles enhances stability (≥80% activity retention after 10 cycles).
- Cofactor recycling: NADH-dependent systems coupled with glucose dehydrogenase reduce cost.
- pH-stat fed-batch reactors: Maintain optimal conditions for enzyme activity while minimizing substrate inhibition .
Q. How do mutations in viral neuraminidase (e.g., N9 subtype) affect Neu5Ac binding, and how is this characterized?
Mutations (e.g., E119G in N9 neuraminidase) alter binding pocket geometry, reducing inhibitor efficacy. Methods include:
- Crystallographic soaking experiments: Co-crystallization with Neu5Ac analogs (e.g., LSTc pentasaccharide) reveals steric clashes.
- Molecular dynamics (MD) simulations: Predict conformational changes in mutant NA over 100-ns trajectories.
- Isothermal titration calorimetry (ITC): Quantifies binding entropy/enthalpy shifts caused by mutations .
Q. What metrological challenges arise in quantifying Neu5Ac for clinical diagnostics, and how are they addressed?
Challenges include matrix effects (e.g., serum proteins) and low-abundance targets. Solutions involve:
- Immunoaffinity cleanup: Anti-Neu5Ac antibodies pre-concentrate samples.
- Isotope dilution mass spectrometry (ID-MS): N-labeled Neu5Ac internal standards correct for ion suppression.
- Interlaboratory comparisons: Proficiency testing via certified programs (e.g., ERM®-AD473k) ensures harmonization .
Methodological Guidance
Q. What reporting standards ensure reproducibility in Neu5Ac-related studies?
Follow the Minimum Information for Biological and Biomedical Investigations (MIBBI) framework, including:
Q. How should researchers design controls for Neu5Ac functional assays in host-pathogen studies?
Essential controls include:
- Negative controls: Neuraminidase-treated cells to confirm specificity of Neu5Ac-dependent binding.
- Competitive inhibition: Excess free Neu5Ac (≥10x ) to block receptor interactions.
- Genetic knockouts: CRISPR-Cas9 deletion of host sialyltransferases validates phenotypic effects .
Data Interpretation and Conflict Management
Q. How can conflicting results in Neu5Ac’s role in cellular signaling be reconciled?
Discrepancies often stem from cell-type-specific sialylation patterns. Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
